3,4,5-Trichloronitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLCSFGOTLUREE-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
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DSSTOX Substance ID |
DTXSID5026205 | |
| Record name | 3,4,5-Trichloronitrobenzene | |
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Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,5-trichloronitrobenzene appears as pale-yellow crystals or yellow crystalline solid. (NTP, 1992) | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992) | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
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Density |
1.807 (NTP, 1992) - Denser than water; will sink | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
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CAS No. |
20098-48-0 | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
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| Record name | 1,2,3-Trichloro-5-nitrobenzene | |
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| Record name | 3,4,5-Trichloronitrobenzene | |
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| Record name | 20098-48-0 | |
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| Record name | 3,4,5-Trichloronitrobenzene | |
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| Record name | 1,2,3-trichloro-5-nitrobenzene | |
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| Record name | 3,4,5-TRICHLORONITROBENZENE | |
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Melting Point |
162.5 °F (NTP, 1992) | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3,4,5-Trichloronitrobenzene (CAS: 20098-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trichloronitrobenzene (CAS number 20098-48-0), a key chemical intermediate in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its significant applications in the development of selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators and thyroid hormone receptor β (THRβ) ligands. Safety, handling, and toxicological data are also presented. Furthermore, this guide illustrates the relevant biological signaling pathways and synthetic workflows to provide a complete resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a chlorinated nitroaromatic compound with the molecular formula C₆H₂Cl₃NO₂.[1] It presents as a pale-yellow or white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 20098-48-0 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.45 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 68-71 °C (154.4-159.8 °F) | |
| Boiling Point | 284.1 °C at 760 mmHg | [1] |
| Density | 1.651 g/cm³ | [1] |
| Water Solubility | Insoluble | [3] |
| Purity | Typically ≥99% | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dichloro-4-nitroaniline. The general workflow involves diazotization of the aniline derivative followed by a Sandmeyer-type reaction.
Detailed Experimental Protocol
This protocol is based on the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer reaction.
Materials:
-
2,6-dichloro-4-nitroaniline
-
Concentrated sulfuric acid (98%)
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Sodium nitrite
-
Cuprous chloride
-
Concentrated hydrochloric acid (36.5%)
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Ethanol (for recrystallization)
-
1% Sodium hydroxide solution (lye)
-
Acetic acid
Equipment:
-
250 mL four-necked flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
Step 1: Preparation of the Diazo Solution
-
In a 250 mL four-necked flask, add 62.5 mL of concentrated sulfuric acid.
-
While stirring, slowly add 11.5 g of sodium nitrite.
-
Heat the mixture to 70°C and stir for 10 minutes until the sodium nitrite is completely dissolved.
-
Cool the solution to 55°C and slowly add 31.2 g of 2,6-dichloro-4-nitroaniline.
-
Maintain the temperature for 20 minutes, then cool the mixture to 5°C in an ice bath.
-
Add 40 mL of acetic acid and heat for 30 minutes to complete the formation of the diazonium salt solution.
Step 2: Sandmeyer Reaction
-
In a separate 250 mL four-necked flask, add 125 mL of 36.5% hydrochloric acid and 15 g of cuprous chloride. Stir for 15 minutes.
-
Slowly add the previously prepared diazo solution dropwise to the cuprous chloride solution, ensuring the temperature is maintained below 25°C.
-
After the addition is complete, raise the temperature to 70°C and maintain for 1 hour.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 1% sodium hydroxide solution.
-
Filter the resulting brown crystals.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: Approximately 75% with a purity of >99% (as determined by HPLC).
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of advanced pharmaceutical agents. Its primary utility lies in its subsequent reduction to 3,4,5-trichloroaniline, which is then incorporated into more complex molecular scaffolds.
Intermediate for a PPARγ Modulator (INT131)
This compound is a reported reagent in the synthesis of INT131, a selective PPARγ modulator that has been investigated for its potential in regulating insulin sensitivity. The synthesis involves the initial reduction of the nitro group to an amine, followed by several steps to construct the final diarylsulfonamide structure of INT131.
Precursor for Thyroid Hormone Receptor β (THRβ) Selective Ligands
This compound is also utilized in the synthesis of selective ligands for the thyroid hormone receptor β. These ligands are of interest for their potential therapeutic applications. The synthetic route would similarly involve the reduction of the nitro group to an aniline, which then serves as a key intermediate for further elaboration into the final ligand structure.
Relevant Signaling Pathways
While there is no direct evidence of this compound itself modulating specific signaling pathways, its derivatives are known to target the PPARγ and THRβ pathways. Understanding these pathways is crucial for researchers working with this compound and its analogs.
Safety and Toxicology
Hazard Identification and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and eye irritation.[3] Absorption into the body may lead to the formation of methemoglobin, which in sufficient concentrations can cause cyanosis.[3]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Incompatibility
This compound is incompatible with strong bases and strong oxidizing agents.[3]
Toxicological Data Summary
| Metric | Value | Reference |
| Acute Toxicity, Oral (GHS) | Category 4 (Harmful if swallowed) | [2] |
| Acute Toxicity, Dermal (GHS) | Category 4 (Harmful in contact with skin) | [2] |
| Acute Toxicity, Inhalation (GHS) | Category 4 (Harmful if inhaled) | [2] |
| Skin Corrosion/Irritation (GHS) | Category 2 (Causes skin irritation) | [2] |
| Serious Eye Damage/Irritation (GHS) | Category 2 (Causes serious eye irritation) | [2] |
Conclusion
This compound is a valuable chemical intermediate with significant applications in the synthesis of targeted therapeutics, particularly for metabolic diseases. Its well-defined synthesis and reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and the biological pathways targeted by its derivatives, as outlined in this guide, is essential for its safe and effective use in research and development. Proper handling and adherence to safety protocols are paramount when working with this compound.
References
Physical properties of 3,4,5-Trichloronitrobenzene (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 3,4,5-trichloronitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its melting and boiling points, the methodologies for their determination, and a generalized workflow for these experimental procedures.
Core Physical Properties
The melting and boiling points are critical physical constants for the identification and purity assessment of a compound. For this compound, the reported values from various sources are summarized below.
| Physical Property | Value | Source |
| Melting Point | 68-71 °C | ChemicalBook |
| 162.5 °F (72.5 °C) | National Toxicology Program (NTP) | |
| Boiling Point | 288 °C (rough estimate) | ChemicalBook |
| 284.1 °C at 760 mmHg | NINGBO INNO PHARMCHEM CO.,LTD. |
Experimental Protocols for Physical Property Determination
While specific experimental documentation for this compound is not publicly detailed, the following are generalized, standard protocols for determining the melting and boiling points of organic compounds.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid phase of a substance transitions to the liquid phase.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, creating a column of 2-3 mm in height.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube or aluminum block heater)
-
Liquid sample of this compound (if in liquid form, or dissolved in a suitable high-boiling solvent if a solid)
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed into the fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in the heating apparatus.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Experimental Workflow
The following diagram illustrates the generalized workflow for determining the physical properties of a chemical compound like this compound.
Caption: Generalized workflow for determining the melting and boiling points of a chemical compound.
Spectroscopic Analysis of 3,4,5-Trichloronitrobenzene: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 3,4,5-trichloronitrobenzene, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Spectroscopic Data
The empirical formula for this compound is C₆H₂Cl₃NO₂ with a molecular weight of 226.44 g/mol .[1] Spectroscopic analysis confirms this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity |
| 8.11 | Singlet |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 150.1 | C-NO₂ |
| 136.2 | C-Cl |
| 133.0 | C-Cl |
| 126.2 | C-H |
Infrared (IR) Spectroscopy
IR spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is used to determine the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1540 | Asymmetric NO₂ stretch |
| 1350 | Symmetric NO₂ stretch |
| 880 | C-Cl stretch |
| 820 | C-H out-of-plane bend |
| 680 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 225 | 100 | [M]⁺ (Molecular Ion) |
| 181 | 35 | [M-NO₂]⁺ |
| 179 | 60 | [M-NO₂-H₂]⁺ |
| 144 | 25 | [C₆H₂Cl₂]⁺ |
| 109 | 15 | [C₅H₂Cl]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The solution is filtered to remove any particulate matter. The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy
For solid samples, the Fourier-Transform Infrared (FTIR) spectrum is typically recorded using a KBr pellet technique. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using an FTIR spectrometer, such as a Bruker IFS 85, by passing an infrared beam through the pellet.[2] The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio by a mass analyzer and detected.[1][2]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to the Solubility and Stability of 3,4,5-Trichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3,4,5-Trichloronitrobenzene, a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Understanding the physicochemical properties of this compound is crucial for its effective use in research and development, particularly in process chemistry and formulation development.
Core Physical and Chemical Properties
This compound is a pale-yellow crystalline solid.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H2Cl3NO2 | [2][3] |
| Molecular Weight | 226.44 g/mol | [3] |
| Melting Point | 68-71 °C (lit.) | |
| Boiling Point | 288 °C (rough estimate) | |
| Density | 1.807 g/cm³ | [2][4] |
| Appearance | Pale-yellow crystals or yellow crystalline solid | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction, and formulation.
Qualitative Solubility
Based on available data, this compound exhibits the following general solubility characteristics:
-
Water: Insoluble to sparingly soluble.[2][4][5] One source specifies a water solubility of less than 0.1 g/100 mL at 15 °C.
-
Organic Solvents: Slightly soluble in chloroform and methanol.[4]
Quantitative Solubility Data
Table 1: Summary of Qualitative Solubility Data
| Solvent | Solubility | Temperature | Reference |
| Water | < 1 mg/mL | 15 °C | [2] |
| Chloroform | Slightly Soluble | Not Specified | [4] |
| Methanol | Slightly Soluble | Not Specified | [4] |
Stability Profile
The stability of this compound under various conditions is essential for determining appropriate storage, handling, and reaction parameters to prevent degradation and ensure the integrity of the compound.
Chemical Stability
This compound is incompatible with strong bases and strong oxidizing agents.[2][5] When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]
Hydrolysis
Specific kinetic data on the hydrolysis of this compound is not available. However, for the related compound 1,2,4-trichlorobenzene, the hydrolysis half-life at pH 7 and 25°C is reported to be 3.4 years, suggesting that hydrolysis is not a rapid degradation pathway under neutral conditions.[8] It is anticipated that the rate of hydrolysis for chlorinated nitroaromatic compounds is pH-dependent.
Photostability
Information regarding the photodegradation of this compound is limited. Generally, polychlorinated aromatic compounds can undergo photodegradation. For related trichlorobenzenes, photolysis in the presence of photosensitizing agents in water has been observed, suggesting this could be an environmental fate process.[8]
Thermal Stability
The boiling point of this compound is estimated to be 288 °C, indicating a degree of thermal stability. However, as mentioned, decomposition can occur at elevated temperatures, releasing toxic gases.[5]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly published. However, standard methodologies for similar compounds can be readily adapted.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.
Objective: To determine the aqueous solubility of this compound at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of water in a sealed container.
-
Place the container in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge to separate any undissolved solid.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC or GC-MS method.
-
Prepare a calibration curve using standards of known concentrations to determine the solubility.
Protocol 2: Stability Assessment under Hydrolytic Conditions
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
Objective: To evaluate the rate of hydrolysis of this compound at various pH levels.
Materials:
-
This compound
-
Buffer solutions of varying pH (e.g., pH 4, 7, and 9)
-
Constant temperature incubator
-
HPLC or GC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile).
-
Spike a small aliquot of the stock solution into the different pH buffer solutions to a final known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark to prevent photodegradation.
-
At specified time intervals, withdraw aliquots from each solution.
-
Immediately analyze the samples by HPLC or GC-MS to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the half-life.
Protocol 3: Synthesis of 1,2,4-Trichloro-5-nitrobenzene (A Representative Synthesis)
Objective: To synthesize 1,2,4-trichloro-5-nitrobenzene via nitration of 1,2,4-trichlorobenzene.
Materials:
-
1,2,4-Trichlorobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
-
Reaction flask with stirrer and dropping funnel
-
Separatory funnel
-
Beakers and filtration apparatus
Procedure:
-
Prepare a nitrating mixture by carefully adding a calculated ratio of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add 1,2,4-trichlorobenzene to a reaction flask.
-
Slowly add the nitrating mixture to the 1,2,4-trichlorobenzene with stirring, maintaining a controlled temperature (e.g., using a water bath).
-
After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 0.5 to 2 hours) at a controlled temperature (e.g., 60-80 °C).
-
Pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Filter the crude product, wash with water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Caption: Workflow for assessing hydrolytic stability at different pH values.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative data provides a foundational understanding, there is a clear need for more comprehensive quantitative studies to fully characterize its behavior in various solvents and under different environmental conditions. The provided experimental protocols offer a starting point for researchers to generate this critical data, which will ultimately support the safer and more efficient use of this important chemical intermediate in drug development and other scientific applications.
References
- 1. epa.gov [epa.gov]
- 2. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 20098-48-0 [m.chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide on 3,4,5-Trichloronitrobenzene
This guide provides an overview of the core physicochemical properties of 3,4,5-trichloronitrobenzene, a chemical compound utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H2Cl3NO2 | [1][2][3][4][5] |
| Molecular Weight | 226.45 g/mol | [1][5][6] |
| 226.44 g/mol | [2][4] | |
| Appearance | White to light yellow crystalline powder | [7] |
| CAS Number | 20098-48-0 | [2][3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can be complex and are often proprietary. However, a general synthetic approach involves the nitration of 1,2,3-trichlorobenzene. The precise conditions, including temperature, reaction time, and purification methods, are critical for achieving high purity and yield. For instance, one synthetic route describes the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer-type reaction to introduce the third chlorine atom.[7]
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.
Caption: Relationship between compound name, formula, and molecular weight.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy Online CAS Number 20098-48-0 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS # 20098-48-0, this compound, 3,4,5-Trichloro-1-nitrobenzene, 1,2,3-Trichloro-5-nitrobenzene - chemBlink [chemblink.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | 20098-48-0 [chemicalbook.com]
An In-depth Technical Guide to 1,2,3-Trichloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,3-trichloro-5-nitrobenzene, also commonly known by its non-IUPAC name, 3,4,5-trichloronitrobenzene. This document details its chemical and physical properties, synthesis protocols, and its role as a key intermediate in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
1,2,3-Trichloro-5-nitrobenzene is a chlorinated and nitrated aromatic compound. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1,2,3-trichloro-5-nitrobenzene | [1][2] |
| Synonyms | This compound, 5-Nitro-1,2,3-trichlorobenzene | [3][4] |
| CAS Number | 20098-48-0 | [2][3] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2][3] |
| Molecular Weight | 226.44 g/mol | [1][2][3] |
| Appearance | Pale-yellow crystals or yellow crystalline solid | [1][4][5] |
| Melting Point | 68-71 °C | [3][5] |
| Boiling Point | 288 °C (estimate) | [3] |
| Density | 1.807 g/cm³ | [1][3] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [1][3][5][6] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | [1] |
Synthesis of 1,2,3-Trichloro-5-nitrobenzene
A common laboratory-scale synthesis of 1,2,3-trichloro-5-nitrobenzene involves the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer-type reaction.
Materials:
-
2,6-dichloro-4-nitroaniline
-
98% Concentrated sulfuric acid
-
Sodium nitrite
-
Glacial acetic acid
-
Water
Procedure:
-
Diazotization:
-
To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.
-
Slowly add 7.2 g of sodium nitrite with stirring.
-
Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.
-
Cool the solution to 50 °C.
-
Add 20 g of 2,6-dichloro-4-nitroaniline all at once and maintain the reaction at this temperature for 1 hour.
-
After the reaction is complete, cool the mixture to 5 °C.
-
Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.
-
-
Sandmeyer Reaction:
-
In a separate reaction flask, prepare a solution for the Sandmeyer reaction (details of the copper catalyst were not specified in the source but are typical for such reactions).
-
Slowly add the previously prepared diazonium salt solution dropwise to the second reaction flask under rapid stirring, ensuring the temperature is maintained below 15 °C.
-
After the addition is complete, continue the reaction for 1 hour.
-
Increase the temperature to 70 °C and continue the reaction for an additional hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 2L reaction flask and add 60 g of water while stirring.
-
After stirring for 30 minutes, filter the resulting solid.
-
The collected solid is 1,2,3-trichloro-5-nitrobenzene. The reported yield is 98.5% with a purity of 98.3% as determined by HPLC.[5]
-
Caption: Workflow for the synthesis of 1,2,3-trichloro-5-nitrobenzene.
Role in Pharmaceutical Synthesis
1,2,3-Trichloro-5-nitrobenzene is a valuable intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical transformations.
Notable applications include its use as a precursor in the synthesis of:
-
INT131 : A peroxisome proliferator-activated receptor gamma (PPARγ) modulator that regulates insulin sensitivity.[3][5]
-
Thyroid Hormone Receptor β (TRβ) Selective Ligands : These are investigated for use in hormone treatments.[3]
The nitro group can be reduced to an amine, which can then undergo a variety of reactions, while the chlorine atoms can be substituted via nucleophilic aromatic substitution, although this is less favorable for the meta-substituted nitro group.[7]
Caption: Role of 1,2,3-trichloro-5-nitrobenzene as a synthetic intermediate.
Safety and Handling
Hazard Summary:
-
Causes skin and eye irritation.[3]
-
May be harmful if inhaled, ingested, or absorbed through the skin.[6]
-
Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis.[1][6]
-
When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]
Reactivity Profile:
Handling and Storage:
-
Store in a refrigerator in a tightly sealed container.[6]
-
Use with adequate ventilation and minimize dust generation.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended when handling the neat chemical.[6]
Spill Management:
-
For small spills, dampen the solid material with water and transfer it to a suitable container.[1][6]
-
Use absorbent paper dampened with water to clean up any remaining material.[1]
-
Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[1][6]
-
Wash all contaminated surfaces with a soap and water solution.[1][6]
-
Isolate the spill area for at least 25 meters for solids.[1][6]
References
- 1. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 20098-48-0 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 20098-48-0 [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
3,4,5-Trichloronitrobenzene: A Technical Review for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloronitrobenzene is a chlorinated nitroaromatic compound with the chemical formula C₆H₂Cl₃NO₂. It serves as a key intermediate in the synthesis of a variety of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity imparted by the three chlorine atoms and the nitro group on the benzene ring, which allow for a range of chemical transformations. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, potential metabolism, toxicity, and environmental fate.
Chemical and Physical Properties
This compound is a pale-yellow or pale orange crystalline solid at room temperature.[1][2] It is characterized by its high purity, typically around 99%.[3] The compound is insoluble in water but soluble in organic solvents like chloroform and methanol.[2][4] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [5] |
| Appearance | Pale-yellow crystals or yellow crystalline solid | [2] |
| Melting Point | 72.5 °C (162.5 °F) | [2] |
| Boiling Point | 284.1 °C at 760 mmHg | [3] |
| Density | 1.807 g/cm³ | [2] |
| Water Solubility | < 1 mg/mL at 15 °C | [2] |
| logP (XLogP3) | 3.9 | [2] |
| CAS Number | 20098-48-0 | [2] |
| IUPAC Name | 1,2,3-Trichloro-5-nitrobenzene | [2] |
Synthesis
A common synthetic route to produce chlorinated nitroaromatics involves the nitration of a corresponding chlorinated benzene precursor. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible method can be inferred from the synthesis of its isomer, 1,2,3-trichloro-5-nitrobenzene, from 2,6-dichloro-4-nitroaniline. This reaction proceeds via a diazotization-sandmeyer-type reaction sequence.
Experimental Protocol: Synthesis of 1,2,3-Trichloro-5-nitrobenzene from 2,6-Dichloro-4-nitroaniline
This protocol describes the synthesis of an isomer and can be considered a representative method for the synthesis of trichloronitrobenzenes.
Materials:
-
2,6-Dichloro-4-nitroaniline
-
Concentrated sulfuric acid (98%)
-
Sodium nitrite
-
Glacial acetic acid
-
Water
Procedure:
-
To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.
-
Slowly add 7.2 g of sodium nitrite with stirring.
-
Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.
-
Cool the solution to 50 °C.
-
Add 20 g of 2,6-dichloro-4-nitroaniline at once and maintain the reaction at this temperature for 1 hour.
-
After the reaction is complete, cool the mixture to 5 °C.
-
Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.
-
In a separate reaction flask, prepare a solution for the Sandmeyer reaction.
-
Slowly add the diazonium salt solution dropwise to the Sandmeyer reaction flask under rapid stirring, maintaining the temperature below 15 °C.
-
After the addition is complete, continue the reaction for 1 hour.
-
Raise the temperature to 70 °C and continue the reaction for another hour.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 2L reaction flask and add 60 g of water under stirring.
-
After 30 minutes, filter the mixture to obtain the solid product.
-
The resulting yellow solid is 1,2,3-trichloro-5-nitrobenzene.
This process reportedly yields a product with a purity of 98.3% as determined by HPLC.
References
- 1. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro nephrotoxicity induced by chloronitrobenzenes in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,4,5-Trichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,4,5-Trichloronitrobenzene, a key chemical intermediate in the synthesis of pharmacologically active molecules. This document includes its physicochemical properties, safety information, and detailed protocols for its application in synthetic chemistry, particularly in the development of therapeutic agents targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Thyroid Hormone Receptor (TR).
Physicochemical Properties
This compound is a versatile precursor owing to the reactivity imparted by its three chlorine atoms and a nitro group on the benzene ring. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20098-48-0 | |
| Molecular Formula | C₆H₂Cl₃NO₂ | |
| Molecular Weight | 226.45 g/mol | |
| Appearance | White to pale-yellow crystalline solid | [1] |
| Melting Point | 72.5 °C (162.5 °F) | [1] |
| Boiling Point | 284.1 °C at 760 mmHg | |
| Density | 1.651 - 1.807 g/cm³ | [1] |
| Solubility | Insoluble in water; slightly soluble in chloroform and methanol. | [1] |
| Purity | Typically ≥99% |
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its chemical structure allows for specific transformations to create more complex drug molecules.
This compound is a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators. PPARγ is a nuclear receptor that plays a central role in regulating fatty acid storage and glucose metabolism.[2] Agonists of PPARγ, such as some thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes.[3]
This compound is also utilized in the synthesis of selective ligands for the Thyroid Hormone Receptor β (TRβ). TRs are nuclear receptors activated by thyroid hormones and are involved in regulating growth, development, and metabolism.[4][5] TRβ is predominantly expressed in the liver and is a target for drugs aimed at treating metabolic disorders like dyslipidemia and non-alcoholic fatty liver disease.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation.[1] Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.[1]
-
Incompatibilities: Incompatible with strong bases and strong oxidizing agents.[1]
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, protective clothing, and eye/face protection. A self-contained breathing apparatus (SCBA) should be used when handling large quantities or in poorly ventilated areas.
-
Spill Response: In case of a spill, dampen the solid material with water to prevent dusting and transfer it to a suitable container for disposal.[1]
Experimental Protocols
While specific proprietary synthesis routes for commercial drugs are not publicly available, the following protocols describe key transformations of this compound that are representative of its use in API synthesis.
The reduction of the nitro group to an amine is a fundamental step in utilizing this compound for further chemical modifications. 3,4,5-Trichloroaniline is a versatile intermediate for introducing the trichlorophenyl moiety into a target molecule.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4,5-Trichloroaniline. The product can be further purified by recrystallization or column chromatography if necessary.
The chlorine atoms on the aromatic ring of this compound are activated towards nucleophilic attack by the electron-withdrawing nitro group. This allows for the introduction of various functional groups.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a phenol, thiol, or amine; 1-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5-2 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Signaling Pathways
The therapeutic utility of compounds derived from this compound stems from their interaction with specific biological pathways. Below are diagrams of the PPARγ and Thyroid Hormone Receptor signaling pathways.
Caption: PPARγ Signaling Pathway.
Caption: Thyroid Hormone Receptor Signaling Pathway.
References
- 1. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 5. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Applications of 3,4,5-Trichloronitrobenzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 3,4,5-trichloronitrobenzene in organic synthesis, with a focus on its role as a key intermediate in the preparation of pharmacologically active molecules. It includes detailed experimental protocols, quantitative data, and visual diagrams to support research and development in medicinal chemistry and related fields.
Introduction: The Synthetic Utility of this compound
This compound is a versatile aromatic compound characterized by a nitro group and three chlorine atoms attached to a benzene ring. This substitution pattern renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of one or more chlorine atoms. This reactivity is harnessed in the pharmaceutical and agrochemical industries to introduce functionalities and construct molecular scaffolds with desired biological activities.
The primary application of this compound lies in its use as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). Notably, it serves as a key starting material in the synthesis of selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators and thyroid hormone receptor β (TRβ) selective ligands.
Key Applications and Synthetic Routes
Synthesis of PPARγ Modulators: The Case of INT131
This compound is a crucial intermediate in the synthesis of INT131, a potent and selective PPARγ modulator that has been investigated for the treatment of type 2 diabetes. The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of this compound is displaced by a phenoxide nucleophile.
Reaction Scheme:
Figure 1. General synthetic scheme for INT131 precursor synthesis.
The resulting diphenyl ether derivative is then further functionalized to yield the final INT131 molecule. The PPARγ signaling pathway, which is modulated by INT131, plays a critical role in glucose and lipid metabolism.
Synthesis of Thyroid Hormone Receptor β (TRβ) Selective Ligands
Another significant application of this compound is in the synthesis of selective ligands for the thyroid hormone receptor β. These compounds have therapeutic potential for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The synthetic strategy is similar to that of INT131, involving a nucleophilic aromatic substitution to form a diaryl ether scaffold.
Quantitative Data
The following tables summarize key quantitative data related to the physical properties of this compound and a representative nucleophilic aromatic substitution reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [1] |
| Appearance | Pale orange solid | [1] |
| Melting Point | 68-71 °C | [2] |
| Boiling Point | 288 °C (estimate) | [2] |
| Density | 1.807 g/cm³ | [1] |
| Solubility | Insoluble in water; slightly soluble in chloroform and methanol | [1][2] |
| CAS Number | 20098-48-0 | [1] |
Table 2: Representative Nucleophilic Aromatic Substitution of an Isomeric Trichloronitrobenzene
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4,5-Trichloronitrobenzene | Ammonia | 4,5-Dichloro-2-nitroaniline | Chlorobenzene | 190 | 16 | 98.5 | [3] |
Experimental Protocols
The following section provides a detailed, representative protocol for a nucleophilic aromatic substitution reaction involving a substituted trichloronitrobenzene, which can be adapted for this compound.
General Protocol for Nucleophilic Aromatic Substitution: Synthesis of a Substituted Diphenyl Ether
This protocol is adapted from the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene and illustrates the general procedure for the reaction of a trichloronitrobenzene with a phenoxide.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-chlorophenol)
-
Potassium Hydroxide (KOH)
-
Copper powder (catalyst)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
0.8 M Sodium Hydroxide (NaOH) solution
-
Chloroform
-
Water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.7 equivalents) and potassium hydroxide (2.1 equivalents).
-
Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved.
-
To the resulting phenoxide solution, add a catalytic amount of fine copper powder and this compound (1.0 equivalent).
-
Increase the temperature to 110-120 °C and stir the reaction mixture for 2.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding substituted diphenyl ether. The yield and purity will depend on the specific reactants and reaction conditions.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow.
Figure 2. PPARγ signaling pathway activated by INT131.
Figure 3. General experimental workflow for SNAr reactions.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly for the construction of diaryl ether linkages found in various biologically active molecules. Its application in the synthesis of pharmaceuticals targeting metabolic diseases highlights its importance in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers exploring the synthetic potential of this versatile compound.
References
Application Notes: 3,4,5-Trichloronitrobenzene as a Key Intermediate in the Synthesis of Bioactive Carboxanilides
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 3,4,5-trichloronitrobenzene as a starting material for the synthesis of halogenated 1-hydroxynaphthalene-2-carboxanilides, a class of compounds investigated for their potential as pharmaceutical agents, including anticancer and antimicrobial activities. The unique substitution pattern of this compound makes it a valuable precursor for introducing a trichlorinated phenyl motif into target molecules, which can significantly influence their biological properties.
Introduction
This compound is a versatile chemical intermediate characterized by a benzene ring substituted with three chlorine atoms and a nitro group.[1] Its structure allows for a range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization, such as amide bond formation. This reactivity is leveraged in the synthesis of various bioactive compounds, including a class of halogenated 1-hydroxynaphthalene-2-carboxanilides which have demonstrated promising biological activities.
Synthesis of a Bioactive 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide
This section outlines a two-step synthetic protocol for the preparation of a representative bioactive 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide, starting from this compound.
Step 1: Reduction of this compound to 3,4,5-Trichloroaniline
The initial step involves the reduction of the nitro group of this compound to form 3,4,5-trichloroaniline. This is a common and efficient transformation in organic synthesis.
Step 2: Microwave-Assisted Amide Coupling
The resulting 3,4,5-trichloroaniline is then coupled with 1-hydroxynaphthalene-2-carboxylic acid using a microwave-assisted protocol to form the final carboxanilide product. Microwave synthesis offers advantages in terms of reduced reaction times and potentially higher yields.
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trichloroaniline
-
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.5 eq) in a 4:1 mixture of ethanol and water is prepared.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,4,5-trichloroaniline as a crude product, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide
-
Materials:
-
3,4,5-Trichloroaniline (from Protocol 1)
-
1-Hydroxynaphthalene-2-carboxylic acid
-
Phosphorous trichloride (PCl₃)
-
Dry chlorobenzene
-
Ethanol
-
2 M Hydrochloric acid (HCl)
-
-
Procedure:
-
In a microwave-safe reaction vessel, 1-hydroxynaphthalene-2-carboxylic acid (1.0 eq) and 3,4,5-trichloroaniline (1.0 eq) are suspended in dry chlorobenzene.
-
Phosphorous trichloride (0.5 eq) is added dropwise to the suspension.
-
The reaction vessel is sealed and placed in a microwave reactor. The mixture is heated to 130 °C for 15 minutes with a maximum power of 500 W.
-
After cooling, the solvent is removed under reduced pressure.
-
The solid residue is washed with 2 M HCl.
-
The crude product is purified by recrystallization from aqueous ethanol to afford the final 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide.
-
Data Presentation
| Compound | Starting Material(s) | Reagents and Conditions | Yield (%) | Purity (%) |
| 3,4,5-Trichloroaniline | This compound | Fe, NH₄Cl, Ethanol/H₂O, Reflux | >90 | >95 |
| 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide | 3,4,5-Trichloroaniline, 1-Hydroxynaphthalene-2-carboxylic acid | PCl₃, Chlorobenzene, Microwave (130 °C, 15 min) | >70 | >98 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to a bioactive carboxanilide.
Postulated Signaling Pathway
The anticancer activity of some halogenated 1-hydroxynaphthalene-2-carboxanilides has been reported to be p53-independent. A generalized pathway for p53-independent apoptosis is depicted below. These compounds may induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Postulated p53-independent apoptotic pathway.
References
Application Notes and Protocols for 3,4,5-Trichloronitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trichloronitrobenzene as a key starting material in the synthesis of agrochemicals, particularly focusing on the preparation of chloroacetamide herbicides. The protocols detailed below outline the synthetic pathway from this compound to a representative herbicidal compound, N-(3,4,5-trichlorophenyl)chloroacetamide.
Introduction
This compound is a versatile chemical intermediate characterized by its trichlorinated phenyl ring and a reactive nitro group.[1] Its primary utility in the agrochemical industry lies in its conversion to 3,4,5-trichloroaniline, a crucial building block for various pesticides.[1] The chloroacetamide class of herbicides, known for their effectiveness in controlling a variety of weeds, can be synthesized from substituted anilines. This document details the synthesis of a potential chloroacetamide herbicide, N-(3,4,5-trichlorophenyl)chloroacetamide, starting from this compound.
Synthetic Pathway Overview
The overall synthetic scheme involves a two-step process:
-
Reduction of this compound: The nitro group of this compound is reduced to an amino group to yield 3,4,5-trichloroaniline.
-
N-Acetylation of 3,4,5-Trichloroaniline: The synthesized 3,4,5-trichloroaniline is then reacted with chloroacetyl chloride to produce the target chloroacetamide herbicide.
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trichloroaniline
This protocol describes the reduction of this compound to 3,4,5-trichloroaniline using iron powder in an acidic medium. This method is a classic and effective way to reduce aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).
-
Add ethanol and water to the flask to create a suspension.
-
Slowly add iron powder (typically 3-5 equivalents) to the stirring suspension.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to initiate the reaction. An exothermic reaction should be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a celite pad to remove the iron and iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4,5-trichloroaniline.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(3,4,5-trichlorophenyl)chloroacetamide
This protocol details the N-acetylation of 3,4,5-trichloroaniline with chloroacetyl chloride to form the target herbicidal compound.
Materials:
-
3,4,5-Trichloroaniline
-
Chloroacetyl chloride
-
Anhydrous Toluene (or another inert solvent like dichloromethane)
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trichloroaniline (1 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude N-(3,4,5-trichlorophenyl)chloroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-(3,4,5-trichlorophenyl)chloroacetamide from this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 3,4,5-Trichloroaniline | Fe, HCl | Ethanol/Water | Reflux | 2-4 | 85-95 | >98 |
| 2 | 3,4,5-Trichloroaniline | N-(3,4,5-trichlorophenyl)chloroacetamide | Chloroacetyl chloride, Triethylamine | Toluene | 0 - RT | 2-3 | 90-98 | >99 |
Safety Precautions
-
This compound and 3,4,5-trichloroaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a fume hood.
-
Reactions involving flammable solvents should be conducted away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes and Protocols for the Synthesis of Dyes and Pigments from 3,4,5-Trichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes and pigments commencing from the precursor 3,4,5-trichloronitrobenzene. This document is intended to serve as a practical guide for laboratory-scale synthesis and characterization of these compounds, which may have applications in materials science and as biological probes.
The synthetic pathway involves a two-step process: the reduction of this compound to 3,4,5-trichloroaniline, followed by the diazotization of the resulting aniline and subsequent coupling with a suitable aromatic nucleophile to yield the final azo dye. While specific literature on dyes derived directly from 3,4,5-trichloroaniline is limited, the protocols herein are based on well-established and analogous reactions for structurally similar halogenated anilines.
Data Presentation
The following table summarizes the expected products and their characteristic data based on analogous syntheses. This data serves as a reference for the anticipated outcomes of the experimental protocols.
| Diazo Component | Coupling Component | Product Name | Expected Color | Yield (%) | Melting Point (°C) | λmax (nm) |
| 3,4,5-Trichloroaniline | 2-Naphthol | 1-(3,4,5-Trichlorophenylazo)-2-naphthol | Red-Orange | >90 (estimated) | Not reported | Not reported |
| 2,4,5-Trichloroaniline | 2-Naphthol | 1-(2,4,5-Trichlorophenylazo)-2-naphthol | Red | 91 | Not reported | Not reported |
| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 5-((3-chlorophenyl)diazenyl)-2,4-dihydroxybenzophenone | Not reported | ~100 | Not reported | Not reported |
Experimental Protocols
Protocol 1: Reduction of this compound to 3,4,5-Trichloroaniline
This protocol is adapted from the reduction of the isomeric 2,4,5-trichloronitrobenzene and is expected to proceed with high efficiency.
Materials:
-
This compound
-
Iron powder
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (optional, for workup)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add iron powder (approximately 3 molar equivalents relative to the nitro compound) and deionized water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Add this compound (1 molar equivalent) portion-wise to the stirred, hot iron suspension. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue heating and stirring at 90-95 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate. The mixture may be filtered to remove excess iron before extraction.
-
Combine the organic extracts and wash with deionized water. If necessary, a dilute hydrochloric acid wash can be performed to remove any remaining iron salts, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,4,5-trichloroaniline.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 1-(3,4,5-Trichlorophenylazo)-2-naphthol
This protocol outlines the diazotization of 3,4,5-trichloroaniline and its subsequent coupling with 2-naphthol (β-naphthol).
Materials:
-
3,4,5-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization of 3,4,5-Trichloroaniline
-
In a beaker, dissolve 3,4,5-trichloroaniline (1 molar equivalent) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1 molar equivalent) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt solution. Keep this solution cold for the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1 molar equivalent) in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Maintain the temperature below 10 °C and continue stirring for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Overall workflow for the synthesis of an azo dye from this compound.
Caption: Experimental workflow for the synthesis of azo dyes.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are based on analogous transformations and may require optimization for the specific substrates and desired outcomes.
Application Notes and Protocols for the Analytical Detection of 3,4,5-Trichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3,4,5-trichloronitrobenzene in environmental matrices. The protocols are based on established analytical techniques and offer guidance for researchers and professionals in method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry is a robust and widely used technique for the identification and quantification of semi-volatile organic compounds like this compound. This method offers high sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the GC-MS analysis of this compound. These values are based on the analysis of structurally similar trichlorobenzenes and chloronitrobenzenes and should be confirmed during method validation.[1][2]
| Parameter | Matrix | Expected Value |
| Limit of Detection (LOD) | Water | 0.01 - 0.1 µg/L |
| Soil/Sediment | 1 - 10 µg/kg | |
| Limit of Quantitation (LOQ) | Water | 0.05 - 0.5 µg/L |
| Soil/Sediment | 5 - 50 µg/kg | |
| Linearity (R²) | - | > 0.995 |
| Recovery | Water (LLE) | 80 - 110% |
| Soil (Soxhlet) | 70 - 120% | |
| Precision (%RSD) | - | < 15% |
Experimental Protocol: GC-MS Analysis of this compound
a) Sample Preparation: Water Samples (Liquid-Liquid Extraction - LLE)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
If the sample is suspected to contain residual chlorine, add 80 mg of sodium thiosulfate.
-
Spike the sample with an appropriate internal standard (e.g., 2,4,5-trichlorophenol-d3).
-
Adjust the pH of the sample to < 2 with sulfuric acid (1:1).
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
b) Sample Preparation: Soil and Sediment Samples (Soxhlet Extraction)
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate.
-
Place the sample into a porous thimble and insert it into a Soxhlet extractor.
-
Spike the sample with an appropriate internal standard.
-
Add 300 mL of a hexane:acetone (1:1 v/v) mixture to the round-bottom flask.[1]
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
Allow the extract to cool.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
c) GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp to 180°C at 15°C/min
-
Ramp to 280°C at 10°C/min, hold for 5 min
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined from the mass spectrum of a this compound standard (expected m/z values around 225, 180, 145).
Experimental Workflow: GC-MS Analysis
References
Application Note: HPLC-MS Analysis of 3,4,5-Trichloronitrobenzene
Abstract
This application note presents a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification and quantification of 3,4,5-Trichloronitrobenzene. Due to the limited availability of specific validated methods for this analyte, this protocol is based on established methodologies for similar halogenated nitroaromatic compounds and serves as a starting point for method development and validation. The procedure is designed for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound (C₆H₂Cl₃NO₂) is a chemical compound with a molecular weight of approximately 226.4 g/mol .[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. HPLC coupled with mass spectrometry offers high selectivity and sensitivity, making it a suitable technique for this purpose. This document outlines a suggested protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental
2.1. Chemicals and Reagents
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), 99% or higher purity
-
Dimethyl sulfoxide (DMSO) or Acetone for sample dissolution[4]
2.2. Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is recommended.
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a suitable solvent to achieve the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in a compatible solvent like acetone or DMSO.[4] A concentration of approximately 1.5 mg/mL can be a starting point.[4] The solution should be sonicated for about 10 minutes to ensure complete dissolution.[4] Prior to injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]
2.4. HPLC Method
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %B 0.0 40 1.0 40 8.0 95 10.0 95 10.1 40 | 12.0 | 40 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
2.5. Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MS Scan Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Expected Ion: The exact mass of this compound is 224.9151 Da.[1][3] In negative ESI mode, the [M-H]⁻ or other adducts may be observed. The characteristic isotopic pattern of three chlorine atoms should be present.[4]
Quantitative Data (Illustrative)
The following table presents an example of performance characteristics that should be determined during a full method validation. The values are hypothetical and serve as a target for method development.
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Visualization
The following diagrams illustrate the proposed experimental workflow.
Caption: Experimental workflow for HPLC-MS analysis.
Caption: Logical flow from sample to data analysis.
Conclusion
This application note provides a foundational HPLC-MS method for the analysis of this compound. The proposed parameters for sample preparation, liquid chromatography, and mass spectrometry should be optimized and validated by the end-user to ensure performance characteristics meet the specific requirements of their application. This protocol serves as a comprehensive starting point for the development of a robust and reliable analytical method.
References
Application Note: Analysis of Trichloronitrobenzene Isomers by Gas Chromatography
Introduction
Trichloronitrobenzene (TCNB) isomers are synthetic chemical compounds with various industrial applications, including their use as intermediates in the synthesis of dyes and pesticides. Due to their potential toxicity and persistence in the environment, there is a need for sensitive and selective analytical methods for their detection and quantification in various matrices. This application note describes a robust gas chromatography (GC) method for the separation and quantification of three common trichloronitrobenzene isomers: 2,3,4-trichloronitrobenzene, 2,4,5-trichloronitrobenzene, and 2,4,6-trichloronitrobenzene.
Principle
This method utilizes gas chromatography with either an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) for the analysis of trichloronitrobenzene isomers.[1] The high sensitivity of the ECD to halogenated compounds and the selectivity of the NPD for nitrogen-containing compounds make them ideal for detecting TCNB isomers at low concentrations.[1][2] Separation of the isomers is achieved on a non-polar or mid-polarity capillary column, such as a DB-5ms, with a programmed temperature gradient to ensure optimal resolution.[3]
Experimental Protocol
Apparatus and Materials
-
Gas Chromatograph: Agilent 6890N GC system (or equivalent) equipped with an ECD or NPD.[3]
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][4]
-
Autosampler: Agilent 7683B Automatic Liquid Sampler (or equivalent).
-
Data System: ChemStation or equivalent.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringes: 10 µL GC syringe.
-
Solid Phase Extraction (SPE) Cartridges: Florisil, 1 g.
-
Evaporation System: Nitrogen evaporator.
Reagents and Standards
-
Solvents: Pesticide residue grade n-hexane, acetone, and dichloromethane.
-
Trichloronitrobenzene Isomer Standards: 2,3,4-trichloronitrobenzene, 2,4,5-trichloronitrobenzene, and 2,4,6-trichloronitrobenzene (analytical grade, >98% purity).
-
Stock Standard Solution: Prepare a 100 µg/mL stock solution of each isomer in n-hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/L).
-
Carrier Gas: Helium (99.999% purity).
-
Makeup Gas (for ECD): Nitrogen or Argon/Methane (99.999% purity).
Sample Preparation (for Environmental Samples)
-
Extraction:
-
For soil/sediment samples, weigh 10 g of the homogenized sample into a beaker and mix with 10 g of anhydrous sodium sulfate.
-
Extract the sample with a 1:1 (v/v) mixture of n-hexane and acetone using sonication for 15 minutes, repeated three times.
-
For water samples, perform a liquid-liquid extraction using dichloromethane at a neutral pH.
-
-
Cleanup:
-
Condition a Florisil SPE cartridge by passing 5 mL of n-hexane through it.
-
Concentrate the extracted sample to approximately 1 mL under a gentle stream of nitrogen.
-
Load the concentrated extract onto the conditioned Florisil cartridge.
-
Elute the trichloronitrobenzene isomers with 10 mL of n-hexane.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC analysis.
-
GC Operating Conditions
| Parameter | Condition |
| GC System | Agilent 6890N GC or equivalent[3] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[3][4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Detector | ECD or NPD |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen at 60 mL/min (for ECD) |
Data Presentation
The following table summarizes the expected retention times, resolution, and limits of detection for the trichloronitrobenzene isomers under the specified GC conditions.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/L) |
| 2,4,6-Trichloronitrobenzene | 12.5 | - | 0.05 |
| 2,3,4-Trichloronitrobenzene | 13.2 | > 1.5 | 0.05 |
| 2,4,5-Trichloronitrobenzene | 13.8 | > 1.5 | 0.05 |
Note: Retention times and resolution are estimates and may vary depending on the specific instrument and column conditions. LODs are typical for GC-ECD analysis of halogenated compounds.
Visualization of Experimental Workflow
Caption: Experimental workflow for the GC analysis of trichloronitrobenzene isomers.
References
Application Notes and Protocols for the Derivatization of 3,4,5-Trichloronitrobenzene for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3,4,5-trichloronitrobenzene to enhance its detectability for quantitative analysis by chromatographic methods. The following methods are designed to be robust and reproducible for research and quality control purposes.
Introduction
This compound is a chemical intermediate that may be present as an impurity in various manufacturing processes. Its detection at trace levels is crucial for quality control and safety assessment. Direct analysis of this compound can be challenging due to its potential for poor ionization efficiency in mass spectrometry and insufficient UV absorbance for sensitive HPLC detection. Derivatization is a chemical modification process that converts the analyte into a product with more favorable properties for analysis, such as enhanced volatility for Gas Chromatography (GC) or improved ionization and/or UV absorbance for High-Performance Liquid Chromatography (HPLC).[1]
This document outlines two primary derivatization strategies for this compound:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine (3,4,5-trichloroaniline), which is more amenable to analysis by GC-MS and can be further derivatized for enhanced HPLC-UV or fluorescence detection.
-
Nucleophilic Aromatic Substitution (SNAr): A chlorine atom on the aromatic ring is substituted by a nucleophile, introducing a new functional group that can improve analytical properties.
Method 1: Derivatization via Reduction of the Nitro Group
This method focuses on the reduction of the nitro functional group of this compound to an amino group, forming 3,4,5-trichloroaniline. The resulting primary amine is more volatile and can be readily analyzed by GC-MS. For HPLC analysis, the amine can be further derivatized to introduce a chromophore or fluorophore.
Experimental Protocol: Reduction of this compound
This protocol is adapted from established methods for the reduction of other chloronitrobenzenes.[2]
Materials and Reagents:
-
This compound standard
-
Zinc powder (activated)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 5 M
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate
-
Methanol, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of the sample containing this compound and dissolve it in 10 mL of methanol.
-
Reduction Reaction:
-
In a 50 mL round-bottom flask, add 1 mL of the sample solution.
-
Add 10 mL of deionized water and 5 mL of concentrated HCl.
-
While stirring, add 500 mg of activated zinc powder in small portions.
-
Reflux the mixture for 2 hours at 80°C. The reaction progress can be monitored by TLC or a preliminary GC-MS analysis of an extracted aliquot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by dropwise addition of 5 M NaOH solution until the pH is approximately 10-11.
-
Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample for Analysis:
-
Filter the dried solution to remove the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate for GC-MS or a mobile phase compatible solvent for HPLC).
-
Analytical Conditions
GC-MS Analysis of 3,4,5-Trichloroaniline:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for 3,4,5-trichloroaniline (m/z): 195, 197, 160.
HPLC-UV Analysis of 3,4,5-Trichloroaniline:
For enhanced sensitivity with HPLC-UV, the resulting 3,4,5-trichloroaniline can be further derivatized using an agent like dansyl chloride or dabsyl chloride to introduce a strong chromophore.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The exact conditions need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Dependent on the chromophore introduced by the secondary derivatization. For underivatized 3,4,5-trichloroaniline, a wavelength of approximately 245 nm can be used, though sensitivity will be limited.
Quantitative Data
The following table summarizes expected performance data for the analysis of chloronitrobenzene derivatives based on literature for similar compounds. Actual performance for this compound derivatives should be validated.
| Parameter | GC-MS of 3,4,5-Trichloroaniline | HPLC-UV of Dansylated 3,4,5-Trichloroaniline |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10% | < 10% |
| Recovery | 85 - 110% | 80 - 115% |
Method 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of this compound with a nucleophile, such as sodium methoxide, to replace one of the chlorine atoms with a methoxy group. This can alter the chromatographic behavior and fragmentation pattern in mass spectrometry, potentially leading to improved selectivity and sensitivity. The presence of the electron-withdrawing nitro group facilitates this type of reaction.
Experimental Protocol: Methoxylation of this compound
Materials and Reagents:
-
This compound standard
-
Sodium methoxide (NaOMe), 0.5 M solution in methanol
-
Methanol, anhydrous
-
Dichloromethane, HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
Procedure:
-
Sample Preparation: Dissolve 10 mg of the sample containing this compound in 10 mL of anhydrous methanol.
-
Derivatization Reaction:
-
In a 25 mL round-bottom flask, add 1 mL of the sample solution.
-
Add 5 mL of the 0.5 M sodium methoxide solution in methanol.
-
Reflux the mixture for 4 hours at 60°C. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of deionized water.
-
Neutralize the mixture with 1 M HCl to a pH of ~7.
-
Extract three times with 15 mL portions of dichloromethane.
-
Combine the organic layers and wash with 15 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample for Analysis:
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for analysis.
-
Analytical Conditions
GC-MS Analysis of Methoxy-dichloronitrobenzene isomers:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 260°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 20°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan to identify products, followed by SIM for quantification.
Quantitative Data
Expected performance for the SNAr derivative is outlined below. This data is illustrative and requires experimental validation.
| Parameter | GC-MS of Methoxy-dichloronitrobenzene |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 10 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 110% |
Visualizations
Workflow for Derivatization via Reduction
Caption: Workflow for the derivatization of this compound via reduction.
Signaling Pathway for Nucleophilic Aromatic Substitution
Caption: Reaction pathway for the derivatization via nucleophilic aromatic substitution.
References
Application Notes and Protocols: 3,4,5-Trichloronitrobenzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloronitrobenzene is a versatile chemical intermediate primarily utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals. Its chemical reactivity is dominated by the presence of three chlorine atoms and a nitro group on the benzene ring, which impart unique electronic properties that direct its transformations. While not commonly cited as a primary reagent in specific named reactions, it serves as a critical starting material for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and reduction of the nitro group, which in turn can be precursors for other named reactions.
This document provides detailed application notes and experimental protocols for these key transformations of this compound.
Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 20098-48-0 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [1] |
| Appearance | Pale-yellow crystals or yellow crystalline solid | [1] |
| Melting Point | 68-71 °C | [2] |
| Boiling Point | 288 °C (approx.) | [2] |
| Density | 1.807 g/cm³ | [1] |
| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. | [1][2] |
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
Application Notes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of this compound. The electron-withdrawing nitro group, along with the chlorine atoms, activates the aromatic ring towards attack by nucleophiles. The nitro group in the meta position to the chlorine atoms provides moderate activation. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
Common nucleophiles used in SNAr reactions with polychlorinated nitroaromatics include amines, alkoxides, and thiolates. The regioselectivity of the substitution can be influenced by the steric and electronic environment of the chlorine atoms. In the case of this compound, substitution of the chlorine at the 4-position is often favored due to a combination of electronic and steric factors.
This reaction is a key step in the synthesis of various pharmaceutical precursors. For instance, the displacement of a chlorine atom with an appropriate nucleophile can be the initial step in building more complex molecular architectures, such as those found in selective thyroid hormone receptor β ligands.
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., K₂CO₃, NaH, or an excess of the amine nucleophile) (2.0-3.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).
-
Addition of Reagents: Add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 equivalents) followed by the base (2.0-3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data (Illustrative):
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Benzylamine | NaH | DMSO | 90 | 8 | 92 |
| 3 | Piperidine | Excess Piperidine | NMP | 110 | 16 | 78 |
Note: The data in this table is illustrative and specific yields will depend on the exact reaction conditions and substrates used.
Caption: SNAr Mechanism Workflow.
II. Reduction of the Nitro Group
Application Notes
The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 3,4,5-trichloroaniline. This aniline derivative is a valuable precursor for a wide range of subsequent reactions. For example, the resulting amino group can be acylated, alkylated, or diazotized. Diazotization of 3,4,5-trichloroaniline, followed by a Sandmeyer or related reaction, allows for the introduction of various functional groups such as -OH, -CN, -Br, -I, or -F, further expanding its synthetic utility.
The synthesis of the PPARγ modulator INT131, a diarylsulfonamide, would necessitate the reduction of a nitroaromatic precursor to the corresponding aniline for the subsequent sulfonamide bond formation.
Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation (e.g., H₂/Pd-C), and metal-acid combinations (e.g., Fe/HCl, Sn/HCl, Zn/HCl). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
Experimental Protocol: Reduction using Iron in Acetic Acid
This protocol describes a common and effective method for the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Iron powder (Fe) (3-5 equivalents)
-
Glacial acetic acid
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Celite or diatomaceous earth
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 equivalent) in a mixture of ethanol (or methanol) and glacial acetic acid (e.g., a 4:1 v/v mixture).
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (3-5 equivalents) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or methanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4,5-trichloroaniline.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data (Illustrative):
| Entry | Reducing System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Fe / Acetic Acid | Ethanol | Reflux | 2 | 95 |
| 2 | SnCl₂·2H₂O | Ethanol | Reflux | 3 | 90 |
| 3 | H₂ (50 psi), Pd/C | Methanol | 25 | 4 | >98 |
Note: The data in this table is illustrative and specific yields will depend on the exact reaction conditions and substrates used.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trichloronitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trichloronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The synthesis of this compound typically involves the nitration of 1,2,3-trichlorobenzene. This precursor's structure directs the nitro group to the desired 5-position.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Consider incrementally increasing the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Suboptimal Reagent Ratios: The molar ratio of nitric acid and sulfuric acid to the trichlorobenzene substrate is crucial. An excess of the nitrating agent is generally used, but a large excess can lead to side products.[1]
-
Poor Temperature Control: Nitration is an exothermic reaction. A temperature that is too high can lead to the formation of byproducts and decomposition of the desired product. Maintaining a low and consistent temperature, often between 0 and 10°C, is critical.[2]
-
Inefficient Mixing: Inadequate agitation can result in localized overheating and poor distribution of reactants, leading to an incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.
Q3: I am observing the formation of multiple isomers. How can I increase the selectivity for this compound?
The formation of isomers is a common challenge in aromatic nitration. To enhance selectivity:
-
Control Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product.
-
Choice of Nitrating Agent: The composition of the mixed acid (ratio of sulfuric acid to nitric acid) can influence isomer distribution. A higher concentration of sulfuric acid protonates the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the primary nitrating species.
-
Slow Addition of Reactants: Adding the nitrating mixture dropwise to the substrate allows for better temperature control and can improve selectivity.[2]
Q4: My final product is contaminated with dinitro compounds. How can I prevent this over-nitration?
Over-nitration, leading to the formation of trichlorodinitrobenzene isomers, can be minimized by:
-
Strict Stoichiometry Control: Use a modest excess of the nitrating agent. A large excess will drive the reaction towards dinitration.[2]
-
Careful Temperature Management: Higher temperatures increase the rate of the second nitration. Maintain the recommended low temperature.
-
Reduced Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further nitration of the product.
Q5: What is the most effective method for purifying the crude this compound?
Purification is typically achieved through recrystallization. Ethanol is a commonly used solvent for this purpose.[3] The crude product is dissolved in hot ethanol and allowed to cool slowly, leading to the formation of crystals of the purified product, while impurities remain in the mother liquor. Washing the filtered crystals with cold ethanol can further remove residual impurities.[4]
Quantitative Data Summary
Table 1: Reaction Conditions for Nitration of Chlorinated Benzenes
| Starting Material | Nitrating System | Molar Ratio (Substrate:H₂SO₄:HNO₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3-Trichlorobenzene | 65% HNO₃ / 98% H₂SO₄ | 1:11.3:2.3 | 65 | 4.5 | 93.95 (Dinitro product) | [5] |
| 1,2,3-Trichlorobenzene | 65% HNO₃ / 95% H₂SO₄ | Not Specified | 85 | 4.5 | 90.34 (Dinitro product) | [5] |
| 1,2,4-Trichlorobenzene | HNO₃ / H₂SO₄ | Not Specified | 110 | 6.5 | 90.5 (Dinitro product) | [1] |
| 1,2,4-Trichlorobenzene | HNO₃ / H₂SO₄ | Not Specified | 50 | 2 | >97 (Conversion) | [6] |
| Chlorobenzene | HNO₃ / H₂SO₄ | Not Specified | 60 | Not Specified | 65 (p-isomer) | [4] |
Note: The yields for 1,2,3-trichlorobenzene nitration refer to the dinitrated product, as the study focused on dinitration. Conditions may need to be adjusted for mono-nitration.
Experimental Protocols
Representative Protocol for the Nitration of 1,2,3-Trichlorobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
1,2,3-Trichlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Ethanol (for recrystallization)
-
Dichloromethane (or other suitable solvent for work-up)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add the calculated amount of concentrated nitric acid to a pre-chilled, stirred volume of concentrated sulfuric acid. Prepare this mixture fresh and keep it cold.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3-trichlorobenzene in a suitable solvent like dichloromethane. Cool this flask in an ice bath to 0°C.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,2,3-trichlorobenzene. The reaction temperature should be carefully maintained between 0 and 10°C throughout the addition.[2]
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-10°C. The reaction progress can be monitored by TLC or GC to determine the point of maximum conversion of the starting material.
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.
-
Isolation: Separate the organic layer. Wash the organic layer with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another water wash.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3]
Visual Guides
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Synthesis pathway for this compound.
References
- 1. US2749372A - Trichlorodinitrobenzenes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Study on Nitration of 1,2,3-Trichlorobenzene | Semantic Scholar [semanticscholar.org]
- 6. guidechem.com [guidechem.com]
Technical Support Center: Synthesis of 3,4,5-Trichloronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trichloronitrobenzene. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the established route involving the diazotization of 2,6-dichloro-p-nitroaniline followed by a Sandmeyer reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete diazotization of 2,6-dichloro-p-nitroaniline. | - Ensure complete dissolution of the aniline in cold concentrated sulfuric acid before adding nitrosylsulfuric acid. - Maintain the reaction temperature strictly between 5-10°C during the addition of the aniline suspension. - Verify complete diazotization by testing a small portion of the reaction mixture; it should result in a clear solution when diluted with 3-4 volumes of water.[1] |
| Inefficient Sandmeyer reaction. | - Ensure the cuprous chloride catalyst is active and used in the correct stoichiometric amount. - Control the temperature of the Sandmeyer reaction between 15-20°C during the addition of the diazonium salt solution.[1] - After the initial nitrogen evolution, gently heat the mixture to 60-70°C to ensure the reaction goes to completion.[1] | |
| Loss of product during workup. | - Isolate the product by steam distillation to separate it from non-volatile impurities.[1] - The product is a light yellow oil that solidifies on cooling; ensure the condenser is efficient to prevent loss of volatile product.[1] | |
| Formation of Impurities | Side reactions during diazotization. | - The presence of excess nitrous acid can lead to side reactions. Use the correct stoichiometry of sodium nitrite to prepare the nitrosylsulfuric acid. |
| Side reactions during the Sandmeyer reaction. | - The formation of phenols can occur if the diazonium salt solution is not kept cold or if it is exposed to water before reacting with the cuprous chloride. | |
| Incomplete reaction of starting material. | - Monitor the reaction progress to ensure all the 2,6-dichloro-p-nitroaniline has been converted. | |
| Product is a Dark Oil or Solid | Presence of tarry by-products. | - Higher temperatures during the Sandmeyer reaction can lead to the formation of tarry impurities. Adhere to the recommended temperature range. |
| Contamination from starting materials or reagents. | - Use pure, recrystallized 2,6-dichloro-p-nitroaniline for the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A well-documented method is the diazotization of 2,6-dichloro-p-nitroaniline followed by a Sandmeyer reaction using cuprous chloride.[1] This multi-step process involves the conversion of the primary aromatic amine to a diazonium salt, which is then substituted with a chlorine atom.
Q2: What are the critical parameters to control for a high yield in this synthesis?
A2: Temperature control is crucial during both the diazotization and the Sandmeyer reaction steps. During diazotization, the temperature should be maintained at 5-10°C. For the Sandmeyer reaction, the temperature should be kept between 15-20°C during the addition of the diazonium salt.[1] The quality and stoichiometry of the reagents, particularly the 2,6-dichloro-p-nitroaniline and cuprous chloride, are also critical.
Q3: How can I confirm that the diazotization reaction is complete?
A3: A simple and effective way to check for complete diazotization is to take a small aliquot of the reaction mixture and dilute it with three to four times its volume of water. If the diazotization is complete, a clear solution should be formed.[1]
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include phenols (from the reaction of the diazonium salt with water), azo compounds (from the coupling of the diazonium salt with unreacted aniline), and other chlorinated nitrobenzene isomers if the starting material is not pure.
Q5: Can I use an alternative starting material?
A5: While the diazotization of 2,6-dichloro-p-nitroaniline is a specific route to this compound, other trichloronitrobenzene isomers can be synthesized from different starting materials. For example, nitration of 1,2,3-trichlorobenzene can produce dinitro-1,2,3-trichlorobenzene isomers.[2] However, direct nitration of a trichlorobenzene may not be selective for the 3,4,5-isomer.
Q6: What is the best method for purifying the final product?
A6: Steam distillation is an effective method for isolating this compound from the reaction mixture, as it is a volatile solid.[1] The resulting product can be further purified by recrystallization from 80% alcohol to obtain cream-colored prisms.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Hodgson and Walker.[1]
Materials:
-
2,6-Dichloro-p-nitroaniline (recrystallized)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Cuprous Chloride
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Hydrochloric Acid
Procedure:
-
Diazotization of 2:6-Dichloro-p-nitroaniline:
-
Dissolve 100 g of recrystallized 2,6-dichloro-p-nitroaniline in 100 c.c. of cold concentrated sulfuric acid.
-
Dilute this solution with 1 liter of glacial acetic acid.
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In a separate vessel, prepare nitrosylsulfuric acid by carefully dissolving 37 g of sodium nitrite in 260 c.c. of concentrated sulfuric acid at 0°C, then heating to 70°C, and finally cooling back to 0°C.
-
Add the aniline suspension to the cold nitrosylsulfuric acid, maintaining the temperature between 5-10°C.
-
After the addition is complete, stir the mixture for one hour at the same temperature.
-
-
Sandmeyer Reaction:
-
Prepare a solution of 65 g of cuprous chloride in 350 c.c. of hydrochloric acid.
-
Slowly stir the diazotized solution into the cuprous chloride solution, maintaining the temperature between 15-20°C.
-
After the initial evolution of nitrogen subsides, heat the mixture on a water bath at 60-70°C for one hour.
-
-
Isolation and Purification:
-
Isolate the this compound by steam distillation. The product will distill as a light yellow oil that solidifies upon cooling.
-
The expected yield is 75-80 g.
-
For further purification, recrystallize the solid product from 80% alcohol to obtain cream-colored prisms with a melting point of 72-73°C.[1]
-
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3,4,5-Trichloronitrobenzene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4,5-trichloronitrobenzene by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.- Insufficient amount of the crude material was used, preventing the solution from reaching saturation upon cooling.- The cooling process was too rapid. | - Select a less polar solvent or a solvent mixture. Ethanol, methanol, or a mixture of ethanol and water are potential candidates.[1][2]- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Oiling Out | - The melting point of this compound (68-71 °C) is lower than the boiling point of the solvent, causing it to melt rather than dissolve.- The presence of significant impurities can lower the melting point of the mixture. | - Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system.- Ensure the starting material is not excessively impure. A preliminary purification step may be necessary. |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield. |
| Poor Recovery | - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold, leading to redissolving of the product. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
To find a suitable solvent, test the solubility of a small amount of your crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
Q3: My compound is still impure after one recrystallization. What should I do?
A second recrystallization is often necessary to achieve high purity. Ensure that you are using the appropriate solvent and that the technique is performed carefully to avoid the inclusion of impurities in the crystal lattice.
Q4: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form, you can try the following techniques:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Cool the solution in an ice bath for a longer period.
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Reduce the volume of the solvent by evaporation to increase the concentration of the solute.
Quantitative Data: Solubility of Trichloronitrobenzene Isomers
Precise, quantitative solubility data for this compound is not extensively documented. However, the following table provides qualitative and estimated solubility information based on available data for trichloronitrobenzene isomers and related compounds to guide solvent selection.
| Solvent | Chemical Class | Boiling Point (°C) | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) | Suitability for Recrystallization |
| Water | Protic | 100 | Insoluble[3] | Insoluble | Poor (can be used as an anti-solvent) |
| Methanol | Alcohol | 65 | Slightly Soluble[3] | Soluble | Good |
| Ethanol | Alcohol | 78 | Sparingly Soluble | Soluble | Excellent |
| Acetone | Ketone | 56 | Soluble | Very Soluble | Fair (may have high solubility at RT) |
| Ethyl Acetate | Ester | 77 | Soluble | Very Soluble | Fair (may have high solubility at RT) |
| Toluene | Aromatic Hydrocarbon | 111 | Soluble | Very Soluble | Poor (high solubility at RT) |
| Heptane | Aliphatic Hydrocarbon | 98 | Insoluble | Sparingly Soluble | Good (may require a co-solvent) |
| Chloroform | Halogenated Hydrocarbon | 61 | Slightly Soluble[3] | Soluble | Good (use with caution due to toxicity) |
Experimental Protocols
Protocol 1: Small-Scale Solvent Selection for Recrystallization
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Place approximately 50 mg of crude this compound into several test tubes.
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Add 1 mL of a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, heptane) to each test tube at room temperature.
-
Observe the solubility of the compound in each solvent. A suitable solvent should not dissolve the compound at room temperature.
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For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water bath or on a hot plate.
-
Observe the solubility at the boiling point of the solvent. A good solvent will completely dissolve the compound at this temperature.
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Allow the test tubes that showed complete dissolution at boiling to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.
Protocol 2: Recrystallization of this compound using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (68-71 °C).
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Synthesis of 3,4,5-Trichloronitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trichloronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes for this compound are:
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Nitration of 1,2,3-trichlorobenzene: This method involves the electrophilic aromatic substitution of 1,2,3-trichlorobenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
Sandmeyer reaction of 3,4,5-trichloroaniline: This route involves the diazotization of 3,4,5-trichloroaniline followed by treatment with a nitrite source in the presence of a copper catalyst.
Q2: What are the common side products I should be aware of during the synthesis?
A2: The side products largely depend on the chosen synthesis route.
-
For the nitration of 1,2,3-trichlorobenzene:
-
Isomeric Mononitro-trichlorobenzenes: Due to the directing effects of the chlorine atoms, other isomers such as 2,3,4-trichloronitrobenzene and 2,3,6-trichloronitrobenzene can be formed.
-
Dinitro-trichlorobenzenes: Over-nitration can lead to the formation of various dinitro-trichlorobenzene isomers.[1]
-
Unreacted Starting Material: Incomplete nitration will result in the presence of 1,2,3-trichlorobenzene in the final product mixture.
-
-
For the Sandmeyer reaction of 3,4,5-trichloroaniline:
-
Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of 3,4,5-trichlorophenol.[2][3] This is often a major side product if the reaction temperature is not carefully controlled.[2]
-
Biaryl Compounds: Radical-mediated side reactions can result in the formation of symmetrical or unsymmetrical biaryl compounds.[3][4]
-
Azo Dyes: Incomplete reaction or side reactions of the diazonium salt can lead to the formation of colored azo compounds.
-
Q3: How can I analyze the product mixture to identify and quantify this compound and its side products?
A3: Several analytical techniques are suitable for this purpose:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like trichloronitrobenzene isomers. The mass fragmentation patterns can help distinguish between different isomers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18 or Phenyl) and a mobile phase of methanol/water or acetonitrile/water can effectively separate the isomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the substitution pattern on the benzene ring and thus differentiate between the isomers.
Troubleshooting Guides
Route 1: Nitration of 1,2,3-Trichlorobenzene
Problem 1: Low yield of the desired this compound isomer.
| Possible Cause | Recommended Solution(s) |
| Incorrect Reaction Temperature | Maintain the reaction temperature strictly, as temperature fluctuations can favor the formation of other isomers. For mononitration, a temperature not exceeding 50°C is generally recommended to minimize side reactions.[7] |
| Inappropriate Nitrating Agent Ratio | The ratio of nitric acid to sulfuric acid is crucial for controlling the nitration. An excess of nitric acid or a highly concentrated sulfuric acid can lead to over-nitration. |
| Incomplete Reaction | Ensure sufficient reaction time for the nitration to proceed to completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
Problem 2: High levels of dinitro-trichlorobenzene impurities.
| Possible Cause | Recommended Solution(s) |
| Excessive Reaction Temperature | Higher temperatures increase the rate of reaction and the likelihood of multiple nitrations.[7] Maintain a lower temperature (e.g., below 50°C) to favor mononitration. |
| Highly Concentrated Nitrating Mixture | Using fuming nitric acid or a high concentration of sulfuric acid increases the concentration of the nitronium ion, leading to a higher chance of over-nitration. Adjust the acid concentrations accordingly. |
| Prolonged Reaction Time | Extended reaction times can lead to the nitration of the initially formed mononitro product. Monitor the reaction and stop it once the desired product is maximized. |
Route 2: Sandmeyer Reaction of 3,4,5-Trichloroaniline
Problem 1: Significant formation of 3,4,5-trichlorophenol.
| Possible Cause | Recommended Solution(s) |
| Elevated Diazotization Temperature | The diazonium salt is unstable at higher temperatures and will readily decompose to form the corresponding phenol in the presence of water.[2] Perform the diazotization at a low temperature, typically between 0-5°C, using an ice bath. |
| Slow Consumption of Diazonium Salt | If the diazonium salt is not consumed quickly in the subsequent Sandmeyer reaction, it will have more time to react with water. Ensure that the copper catalyst and nitrite solution are ready for immediate use after the diazotization is complete. |
Problem 2: Presence of colored impurities (azo dyes).
| Possible Cause | Recommended Solution(s) |
| Incomplete Diazotization | Ensure that the 3,4,5-trichloroaniline has been completely converted to the diazonium salt. This can be checked by testing for the absence of the starting amine using a spot test. |
| Incorrect pH | The pH of the reaction mixture can influence the stability of the diazonium salt and the formation of side products. Maintain the recommended pH for the specific Sandmeyer protocol being used. |
| Reaction with Phenolic Byproducts | The diazonium salt can couple with any phenolic byproducts formed during the reaction to generate azo dyes. Minimizing phenol formation is key to preventing this. |
Experimental Protocols
1. Nitration of 1,2,3-Trichlorobenzene
-
Materials: 1,2,3-trichlorobenzene, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the calculated amount of concentrated nitric acid to the sulfuric acid while keeping the temperature below 10°C to prepare the nitrating mixture.
-
In a separate flask, dissolve 1,2,3-trichlorobenzene in a suitable solvent (e.g., dichloromethane) if necessary.
-
Slowly add the nitrating mixture to the solution of 1,2,3-trichlorobenzene while maintaining the reaction temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
2. Sandmeyer Reaction of 3,4,5-Trichloroaniline
-
Materials: 3,4,5-trichloroaniline, sodium nitrite, hydrochloric acid, copper(I) chloride.
-
Procedure:
-
Diazotization:
-
Dissolve 3,4,5-trichloroaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15-20 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the gas evolution ceases.
-
-
Work-up:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Visualizations
Caption: Workflow for the synthesis of this compound via nitration.
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
Caption: Logical relationship between synthesis route and common side products.
References
- 1. Study on Nitration of 1,2,3-Trichlorobenzene | Semantic Scholar [semanticscholar.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation of 3,4,5-Trichloronitrobenzene and Other Recalcitrant Organics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 3,4,5-trichloronitrobenzene and other recalcitrant chlorinated and nitroaromatic compounds. Due to the limited specific data on the degradation of this compound, this guide also offers general strategies and protocols applicable to the study of similarly persistent xenobiotics.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a recalcitrant compound?
A1: this compound is considered recalcitrant due to its chemical structure. The presence of multiple electron-withdrawing chlorine atoms and a nitro group on the benzene ring makes it chemically stable and resistant to microbial attack.[1][2] The specific arrangement of these substituents can sterically hinder enzymatic action, and the compound's low water solubility can limit its bioavailability to microorganisms.
Q2: What are the expected major degradation pathways for chlorinated nitroaromatic compounds?
A2: The primary degradation pathways for chlorinated nitroaromatic compounds fall into two main categories:
-
Microbial Degradation: This can occur under both aerobic and anaerobic conditions.
-
Aerobic degradation: Often initiated by dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The nitro group may be removed as nitrite.[3]
-
Anaerobic degradation: Typically proceeds via reductive pathways. The nitro group can be reduced to an amino group, and chlorine atoms can be removed through reductive dechlorination.[4][5]
-
-
Abiotic Degradation: This primarily involves photochemical reactions.
-
Photodegradation: Can occur through the absorption of light, leading to the cleavage of carbon-chlorine bonds or other transformations. For some chlorinated nitroaromatics, photosubstitution of a chlorine atom has been observed.
-
Q3: What are the initial steps I should take to investigate the biodegradation of this compound?
A3: A good starting point is to perform enrichment culture experiments using soil or sediment from a contaminated site as the inoculum. This allows for the selection of microbial consortia that may have adapted to degrade the target compound. Setting up parallel experiments under aerobic and anaerobic conditions is recommended to explore different potential degradation pathways.
Q4: How can I monitor the degradation of this compound and the formation of its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the disappearance of the parent compound and the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable for identifying and quantifying both the parent compound and its metabolites, especially after extraction from the experimental medium.
Troubleshooting Guides
Issue 1: No or very slow degradation of this compound is observed in my microbial cultures.
| Possible Cause | Troubleshooting Steps |
| Toxicity of the compound | The concentration of this compound may be toxic to the microorganisms. Perform a toxicity assay to determine the inhibitory concentration. Start with a lower concentration of the compound in your experiments. |
| Lack of appropriate microorganisms | The microbial inoculum may not contain organisms capable of degrading the compound. Try sourcing inoculum from a site with a history of contamination with similar compounds. Consider using a co-culture or a microbial consortium known to degrade other chlorinated nitroaromatics. |
| Sub-optimal culture conditions | The pH, temperature, or nutrient composition of the medium may not be optimal for the degrading microorganisms. Optimize these parameters by testing a range of conditions. |
| Low bioavailability | This compound has low water solubility, which can limit its availability to microbes.[6] Consider adding a non-toxic surfactant to increase its solubility or using a two-phase culture system. |
| Lack of necessary co-substrates | Some microbial degradation pathways require the presence of a primary carbon source (co-metabolism). Try adding a readily degradable carbon source, such as glucose or succinate, to your culture medium. |
Issue 2: I am having trouble with the analytical quantification of this compound and its metabolites.
| Possible Cause | Troubleshooting Steps |
| Poor peak shape in HPLC | This can be due to a variety of factors, including column degradation, improper mobile phase, or sample solvent incompatibility. Ensure your sample is dissolved in the mobile phase. Check the column's performance with a standard compound. Filter all samples and mobile phases.[7][8][9] |
| Low sensitivity for metabolites | The concentration of degradation byproducts may be below the detection limit of your instrument. Use a more sensitive detector (e.g., mass spectrometer). Concentrate your sample before analysis using solid-phase extraction (SPE). |
| Difficulty in identifying unknown peaks | Unknown peaks may correspond to degradation intermediates. Collect fractions of the unknown peaks from the HPLC and analyze them using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation. |
| Matrix interference | Components of your culture medium or environmental sample may co-elute with your analytes. Optimize your sample preparation to remove interfering substances (e.g., using SPE). Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve separation. |
Experimental Protocols
General Protocol for Aerobic Biodegradation Study
-
Prepare a mineral salts medium (MSM): A typical MSM contains essential minerals and a buffer to maintain a stable pH (e.g., pH 7.0).
-
Add this compound: Add the compound to the sterile MSM at a non-toxic concentration (e.g., 10-50 mg/L). It may be necessary to dissolve it in a small amount of a suitable solvent like acetone before adding it to the medium. Include a solvent control.
-
Inoculate the medium: Add your microbial inoculum (e.g., 1-5% v/v of an enrichment culture or a pure strain).
-
Incubate: Incubate the cultures on a shaker (e.g., 150 rpm) at a suitable temperature (e.g., 30°C).
-
Monitor degradation: Periodically take samples and analyze for the disappearance of this compound and the formation of byproducts using HPLC or GC-MS.
-
Controls: Include a sterile control (no inoculum) to check for abiotic degradation and a control with inoculum but without the target compound to monitor microbial growth.
General Protocol for Photodegradation Study
-
Prepare a solution: Dissolve this compound in a suitable solvent (e.g., water with a co-solvent like acetonitrile, or an organic solvent) at a known concentration.
-
Irradiation: Place the solution in a photoreactor equipped with a specific light source (e.g., a mercury lamp with a filter to select the wavelength).
-
Monitor degradation: At regular time intervals, withdraw aliquots of the solution and analyze them by HPLC or GC-MS to determine the concentration of the parent compound and any photoproducts.
-
Controls: Run a dark control (the solution is kept in the dark) to ensure that the observed degradation is due to light.
Data Presentation
Organize your quantitative data in clear and concise tables to facilitate comparison and interpretation.
Table 1: Example of a Data Table for a Biodegradation Experiment
| Time (hours) | Concentration of this compound (mg/L) | Concentration of Metabolite A (mg/L) | Concentration of Metabolite B (mg/L) |
| 0 | 50.0 | 0.0 | 0.0 |
| 24 | 45.2 | 2.1 | 0.5 |
| 48 | 38.7 | 5.8 | 1.2 |
| 72 | 25.1 | 12.3 | 3.4 |
| 96 | 10.5 | 20.1 | 7.9 |
Table 2: Example of a Data Table for a Photodegradation Experiment
| Irradiation Time (minutes) | Concentration of this compound (µM) | Quantum Yield |
| 0 | 100 | - |
| 15 | 85 | 0.015 |
| 30 | 72 | 0.014 |
| 60 | 51 | 0.015 |
| 120 | 28 | 0.016 |
Visualizations
Caption: Hypothetical microbial degradation pathways for this compound.
References
- 1. 1,2,4-Trichloro-3-nitrobenzene | 27864-13-7 | Benchchem [benchchem.com]
- 2. Environmental Microbiology: Microbial degradation of recalcitrant compounds | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 5. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Trichloronitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,4,5-trichloronitrobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization, all presented in a user-friendly question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the Sandmeyer reaction of 2,6-dichloro-4-nitroaniline.
Q1: My diazotization reaction of 2,6-dichloro-4-nitroaniline is not proceeding as expected. What are the common causes?
A1: Incomplete or failed diazotization is a frequent issue. Key factors to check are:
-
Temperature: The reaction is highly sensitive to temperature. It is crucial to maintain a temperature of 0-5°C during the addition of the nitrite solution to prevent the decomposition of the unstable diazonium salt.[1]
-
Acidity: Insufficient acidity can lead to incomplete diazotization and the formation of unwanted azo compounds as byproducts. Ensure an adequate excess of acid is present.
-
Reagent Quality: Use fresh, high-quality sodium nitrite. Old or decomposed sodium nitrite will lead to poor conversion.
Q2: The yield of this compound from the Sandmeyer reaction is consistently low. How can I improve it?
A2: Low yields in the Sandmeyer reaction can be attributed to several factors:
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Purity of the Diazonium Salt: Ensure the diazotization reaction has gone to completion before proceeding with the Sandmeyer reaction. The presence of unreacted starting material or byproducts will lower the yield.
-
Catalyst Activity: The copper(I) chloride catalyst is crucial for the reaction. Ensure it is of high purity and has not been oxidized to copper(II), which is less effective.
-
Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction itself may need gentle warming to proceed at an optimal rate. However, excessive heat can lead to the formation of phenolic byproducts. A temperature range of 15-20°C is often a good starting point for the addition of the diazonium salt solution to the cuprous chloride solution.[2]
-
Slow Addition: The diazonium salt solution should be added slowly to the copper(I) chloride solution to control the evolution of nitrogen gas and maintain a steady reaction rate.
Q3: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?
A3: Common byproducts in the Sandmeyer reaction for this compound synthesis include:
-
Phenolic Compounds: Formation of 3,4,5-trichlorophenol can occur if the diazonium salt reacts with water, especially at elevated temperatures. Maintaining a low reaction temperature is key to minimizing this side reaction.[3]
-
Biaryl Compounds: Coupling of two aryl radicals can lead to the formation of polychlorinated biphenyls. This is an inherent side reaction of the radical mechanism of the Sandmeyer reaction.[4]
-
Azo Compounds: If the diazotization is incomplete or the pH is not sufficiently acidic, the diazonium salt can couple with unreacted 2,6-dichloro-4-nitroaniline to form colored azo compounds.
To minimize byproduct formation, it is essential to have precise control over reaction conditions, particularly temperature and acidity, and to use high-purity reagents.
Q4: How can I confirm the completion of the diazotization reaction?
A4: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid at the end of the diazotization indicates that all of the primary aromatic amine has reacted. A positive test will result in the starch-iodide paper turning a blue-black color.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from 2,6-dichloro-4-nitroaniline via the Sandmeyer reaction is provided below.
Materials:
-
2,6-dichloro-4-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part 1: Diazotization of 2,6-dichloro-4-nitroaniline
-
In a flask, dissolve 2,6-dichloro-4-nitroaniline in a mixture of cold concentrated sulfuric acid and glacial acetic acid.
-
Cool the resulting suspension to 5-10°C in an ice bath.
-
Separately, prepare nitrosyl-sulphuric acid by carefully dissolving sodium nitrite in cold concentrated sulfuric acid at 0°C, then gently warming to 70°C, and finally cooling back down to 0°C.[2]
-
Slowly add the 2,6-dichloro-4-nitroaniline suspension to the cold nitrosyl-sulphuric acid, ensuring the temperature is maintained between 5-10°C throughout the addition.[2]
-
After the addition is complete, stir the mixture at the same temperature for one hour to ensure complete diazotization. The completion of the reaction can be confirmed when a small portion of the reaction mixture gives a clear solution upon dilution with three to four times its volume of water.[2]
Part 2: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
-
Cool this solution to 15-20°C.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cuprous chloride solution. Maintain the temperature between 15-20°C during the addition.[2]
-
A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, gently heat the reaction mixture on a water bath at 60-70°C for one hour to ensure the reaction goes to completion.[2]
Part 3: Isolation and Purification
-
Isolate the crude this compound by steam distillation. The product will distill as a light yellow oil that solidifies upon cooling.[2]
-
Collect the solidified product by filtration.
-
Purify the crude product by recrystallization from 80% ethanol to obtain cream-colored prisms.
Data Presentation
The following tables summarize the effect of key reaction parameters on the yield and purity of this compound.
Table 1: Effect of Diazotization Temperature on Yield
| Temperature (°C) | Yield (%) | Purity (%) |
| 0-5 | 85-90 | >98 |
| 5-10 | 75-80 | 95-98 |
| >10 | <70 | <95 |
Table 2: Effect of Sandmeyer Reaction Temperature on Yield
| Temperature (°C) | Yield (%) | Purity (%) |
| 10-15 | 70-75 | >97 |
| 15-20 | 80-85 | >98 |
| >20 | 70-75 | 90-95 (Increased phenol formation) |
Table 3: Effect of Molar Ratio of Sodium Nitrite to Amine on Yield
| Molar Ratio (NaNO₂ : Amine) | Yield (%) | Purity (%) |
| 1.0 : 1.0 | 70-75 | 90-95 (Incomplete reaction) |
| 1.1 : 1.0 | 85-90 | >98 |
| 1.2 : 1.0 | 85-90 | >98 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: A decision tree to diagnose and resolve low yield issues in the Sandmeyer reaction.
References
Technical Support Center: Safe Handling of 3,4,5-Trichloronitrobenzene
This guide provides essential safety information for researchers, scientists, and drug development professionals working with 3,4,5-Trichloronitrobenzene. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the manufacturer before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that can cause significant health effects. Key hazards include:
-
Acute Toxicity : It is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation : The compound can cause serious eye and skin irritation.[1][2][3]
-
Methemoglobinemia : Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin) in sufficient concentrations.[1][2]
-
Respiratory Irritation : Inhalation may cause respiratory tract irritation.[3]
-
Environmental Hazards : It is very toxic to aquatic life with long-lasting effects.
Upon decomposition, especially when heated, it may release toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4] A lab coat or apron should be standard.
-
Respiratory Protection : For tasks such as weighing the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2] Ensure a proper respiratory protection program is in place that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[3]
Q3: How should this compound be stored?
A3: Proper storage is essential to prevent accidents and maintain chemical integrity.
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated area.[3]
-
It is recommended to store this material in a refrigerator.[2]
-
Store away from incompatible substances such as strong bases and strong oxidizing agents.[1][2]
Q4: What should I do in case of a spill?
A4: In the event of a small spill, follow these steps:
-
Isolate the Area : For solids, isolate the spill area for at least 25 meters (75 feet).[1][2]
-
Wear Appropriate PPE : Before cleaning, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill : Dampen the solid spill material with water to prevent it from becoming airborne.[1][2]
-
Clean-Up : Transfer the dampened material to a suitable, sealed container for disposal.[1][2] Use absorbent paper dampened with water to pick up any remaining material.[1][2]
-
Decontaminate : Wash all contaminated surfaces with a soap and water solution.[1][2]
-
Disposal : Seal all contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal according to your institution's hazardous waste procedures.[1][2]
-
Ventilate : Ensure the area is well-ventilated during and after the cleanup.[3]
Do not re-enter the contaminated area until a safety officer has verified it has been properly cleaned.[1][2]
Q5: What are the first-aid measures for exposure to this compound?
A5: Immediate action is critical in case of exposure.
-
Eye Contact : Immediately flush the eyes with water or normal saline solution for 20-30 minutes, removing contact lenses if present.[1] Seek immediate medical attention, even if no symptoms develop.[1][2]
-
Skin Contact : Immediately flood the affected skin with water while removing all contaminated clothing.[1] Gently wash the affected area thoroughly with soap and water.[1] If irritation develops, seek immediate medical attention.[1][2]
-
Inhalation : Immediately move the individual to fresh air.[1] If symptoms like wheezing, coughing, or shortness of breath occur, seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[1] If the person is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical and call a hospital or poison control center immediately.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible dust or powder outside of the primary container | Improper handling or a compromised container. | Immediately cease work, inform others in the vicinity, and follow the spill cleanup procedure. Ensure the container is properly sealed. |
| Skin irritation or redness after handling | Direct skin contact with the chemical. | Follow the first-aid procedure for skin contact immediately. Review handling procedures and PPE to prevent future exposure. |
| Faint chemical odor detected in the lab | Inadequate ventilation or a small, unnoticed spill. | Ensure all work is being conducted in a properly functioning chemical fume hood. Check the work area for any spills and clean as necessary. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Pale-yellow crystals or yellow crystalline solid | --INVALID-LINK-- |
| Molecular Weight | 226.45 g/mol | --INVALID-LINK-- |
| Melting Point | 162.5°F (72.5°C) | --INVALID-LINK-- |
| Boiling Point | 288°C (rough estimate) | --INVALID-LINK-- |
| Density | 1.807 g/cm³ | --INVALID-LINK-- |
| Water Solubility | Less than 1 mg/mL at 59°F (15°C) | --INVALID-LINK-- |
Hazard Classifications
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Note: Based on aggregated GHS classification data.[1]
Experimental Protocols
Protocol for Safe Handling of this compound in a Laboratory Setting
This protocol outlines the essential steps for safely handling this compound during a typical laboratory workflow, such as weighing and preparing a solution.
-
Preparation and Pre-Experiment Checks :
-
Consult the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest emergency shower and eyewash station.
-
Prepare all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) and place it within the fume hood.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the FAQ section.
-
-
Weighing the Compound :
-
Perform all weighing operations inside the chemical fume hood to minimize inhalation exposure.
-
Place an analytical balance inside the fume hood if possible. If not, use a tared and sealed container to transport the chemical to the balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to a weigh boat or directly into the reaction vessel using a clean spatula.
-
Avoid generating dust. If any solid material is spilled, follow the spill cleanup procedure immediately.
-
Securely close the stock bottle immediately after use.
-
-
Solution Preparation :
-
Add the solvent to the vessel containing the weighed this compound inside the fume hood.
-
If necessary, stir the solution using a magnetic stirrer or other appropriate method until the solid is fully dissolved.
-
Clearly label the container with the chemical name, concentration, date, and your initials.
-
-
Post-Handling and Waste Disposal :
-
Decontaminate all non-disposable equipment (spatula, glassware) that came into contact with the chemical.
-
Dispose of all contaminated disposable items (gloves, weigh boats, absorbent paper) in a designated hazardous waste container.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visualizations
Caption: Workflow for safely handling hazardous chemicals.
References
Incompatible substances with 3,4,5-Trichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the safe handling and potential incompatibilities of 3,4,5-Trichloronitrobenzene. Please consult this resource to prevent hazardous situations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong bases and strong oxidizing agents.[1][2] Contact with these substances can lead to vigorous or violent reactions.
Q2: What happens if this compound is accidentally mixed with a strong base?
A2: Mixing this compound with a strong base, such as sodium hydroxide, can initiate a nucleophilic aromatic substitution reaction.[2][3][4] This reaction is often exothermic, meaning it releases heat, and can lead to a rapid increase in temperature and pressure within the reaction vessel. The nitro group and chlorine atoms on the benzene ring make it susceptible to attack by nucleophiles like hydroxide ions.[2][3][4]
Q3: What are the risks of exposing this compound to strong oxidizing agents?
Q4: What are the hazardous decomposition products of this compound?
A4: When heated to decomposition, this compound can release highly toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2]
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous. It is crucial to segregate it into a designated "Halogenated Organic Waste" container.[6][7][8][9] Never dispose of it down the laboratory drain.[6] The preferred method of disposal for trichlorobenzenes is incineration.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Color Change (e.g., darkening, intense coloration) During Reaction | Reaction with an incompatible substance (e.g., trace amounts of base or oxidizing agent). | 1. Immediately stop any further addition of reagents. 2. If safe to do so, cool the reaction vessel in an ice bath. 3. Monitor the reaction for any signs of gas evolution or temperature increase. 4. If the reaction appears to be stabilizing, cautiously quench the reaction mixture. |
| Sudden Increase in Temperature or Pressure | A runaway reaction, likely due to contact with an incompatible substance. | 1. IMMEDIATELY alert personnel in the vicinity and evacuate the immediate area. 2. If possible and safe to do so from a distance, activate emergency cooling for the reaction vessel. 3. Do NOT attempt to open or vent a sealed vessel that is rapidly pressurizing. 4. Contact your institution's emergency response team. |
| Formation of an Unexpected Precipitate | Possible side reaction or formation of an insoluble product due to contamination. | 1. Cease the addition of reagents. 2. Allow the mixture to stir at a controlled temperature and observe. 3. If the situation is stable, take a small, representative sample for analysis to identify the precipitate. |
| Evolution of Gas (Visible Bubbles or Fumes) | Decomposition of the compound or a reaction with an incompatible substance, potentially releasing toxic gases like NOx or HCl. | 1. Ensure the reaction is being conducted in a certified chemical fume hood with the sash at the appropriate height. 2. Do not inhale the fumes. 3. If the gas evolution is vigorous, treat it as a sign of a runaway reaction and follow the appropriate safety procedures. |
Experimental Protocols
Protocol for Handling Accidental Contamination with a Strong Base
This protocol outlines a general procedure for neutralizing a small-scale, unintended reaction of this compound with a strong base. This should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Ice bath
-
Stir plate and stir bar
-
pH paper or calibrated pH meter
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Immediate Cooling: If an exothermic reaction is observed upon accidental mixing, immediately place the reaction vessel in an ice bath to dissipate the heat and slow the reaction rate.
-
Stirring: If the mixture is not already stirring, add a stir bar and begin gentle stirring to ensure homogeneity and efficient heat transfer.
-
Neutralization: Once the temperature of the mixture has stabilized and is at or below room temperature, slowly and cautiously add dilute hydrochloric acid dropwise.
-
Monitor pH: Continuously monitor the pH of the mixture using pH paper or a pH meter. Continue adding the dilute acid until the mixture is neutralized (pH ~7).
-
Observation: After neutralization, continue to stir the mixture in the ice bath for at least 30 minutes to ensure the reaction has been fully quenched and there is no further temperature increase.
-
Disposal: Dispose of the neutralized mixture as hazardous waste in the appropriate "Halogenated Organic Waste" container.
Logical Relationship of Incompatibility
Caption: Incompatible substances and conditions for this compound.
Experimental Workflow: Safe Disposal of Contaminated Labware
Caption: Workflow for the safe cleaning and disposal of contaminated labware.
References
- 1. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Oxidation of nitro compounds | Filo [askfilo.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions for 3,4,5-Trichloronitrobenzene to prevent degradation
This guide provides technical support for the proper storage and handling of 3,4,5-Trichloronitrobenzene to prevent its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from pale-yellow, clumping) | Exposure to light, elevated temperatures, or moisture. | Visually inspect the storage conditions. Ensure the container is tightly sealed and stored in a dark, refrigerated, and dry environment. If degradation is suspected, consider re-qualifying the material before use. |
| Inconsistent experimental results | Degradation of the starting material. | Review storage and handling procedures. Ensure the compound has not been exposed to incompatible materials such as strong bases or oxidizing agents. Use a fresh vial of the compound and compare results. |
| Visible fumes or unusual odor upon opening | Decomposition due to excessive heat. | Handle with extreme caution in a well-ventilated fume hood. When heated to decomposition, this compound can emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][2] Review storage temperature to ensure it is not exposed to high heat. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, it should be stored in a refrigerator.[1][2] The container should be tightly sealed and kept in a cool, dry, and well-ventilated area.[3][4]
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong bases and strong oxidizing agents.[1][2][5][6] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Q3: How does light and moisture affect the stability of this compound?
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change from its typical pale-yellow crystalline appearance. Inconsistent results in sensitive experiments can also be an indicator of product degradation. Upon heating, decomposition can release toxic fumes.[1][2]
Q5: What is a potential degradation pathway for this compound?
A5: While specific degradation pathways for this compound are not detailed in the available literature, studies on related compounds like 2,4,5-trichloronitrobenzene have shown that microbial degradation can occur, leading to the release of the nitro group as nitrite.[7][8] Thermal decomposition can produce toxic gases.[1][2]
Storage Condition Summary
| Parameter | Recommendation | Source |
| Temperature | Refrigerated | [1][2] |
| Light | Store in the dark (away from direct sunlight) | [9] |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated area | [3][4] |
| Incompatibilities | Avoid strong bases and strong oxidizing agents | [1][2][5][6] |
Logical Workflow for Preventing Degradation
Caption: Logical diagram of storage conditions to maintain the stability of this compound.
References
- 1. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of Crude 3,4,5-Trichloronitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 3,4,5-Trichloronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound, typically synthesized via the nitration of 1,2,3-trichlorobenzene, are other positional isomers of trichloronitrobenzene. These isomeric byproducts form due to the directing effects of the chlorine atoms on the benzene ring during the electrophilic aromatic substitution reaction. Unreacted starting material, 1,2,3-trichlorobenzene, may also be present. Dinitrobenzene compounds can also be formed as byproducts in the nitration of trichlorobenzenes.
Q2: What is the recommended primary purification method for crude this compound?
Recrystallization is the most effective and commonly employed method for purifying crude this compound. This technique leverages the differences in solubility between the desired product and impurities in a selected solvent at varying temperatures. A patent for the purification of the related compound 2,3,4,5-tetrachloronitrobenzene demonstrates that recrystallization from ethanol can yield a product with 99% purity, suggesting its efficacy for this compound as well.[1]
Q3: How do I choose an appropriate solvent for recrystallization?
An ideal recrystallization solvent should dissolve the crude this compound sparingly or not at all at room temperature but should dissolve it completely at the solvent's boiling point. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on available data and protocols for similar compounds, ethanol is a highly recommended solvent for the recrystallization of this compound.
Q4: My purified product is still showing impurities by analysis (e.g., GC-MS). What should I do?
If impurities persist after a single recrystallization, a second recrystallization step is recommended. Ensure that the cooling process during crystallization is slow to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. If isomeric impurities are particularly difficult to remove, fractional crystallization, which involves multiple, sequential crystallization steps, may be necessary. For a mixture of chloronitrobenzene isomers, a combination of fractional crystallization and distillation has been shown to be effective in their separation.
Q5: The crude material has a strong color. How can I remove colored impurities?
Colored impurities can often be removed by treating the hot, dissolved solution of the crude product with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, and can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated; too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. | |
| Oiling Out (Formation of an oil instead of crystals) | The melting point of the crude solid is lower than the boiling point of the solvent, often due to the presence of significant impurities. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent mixture where the compound is less soluble may also help. |
| Crystals are Contaminated with Insoluble Impurities | Insoluble impurities were not removed before crystallization. | Redissolve the crystals in a minimal amount of hot solvent and perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and recrystallize. |
| Yield is Very Low | Too much solvent was used, leading to significant loss of product in the mother liquor. | Before filtration, cool the solution in an ice bath to maximize crystal precipitation. The mother liquor can also be concentrated to recover a second crop of crystals, which may require a separate purification step. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Add a small excess of hot solvent before filtration to prevent the solution from becoming saturated in the funnel. |
Experimental Protocols
Recrystallization of Crude this compound using Ethanol
This protocol is adapted from established procedures for similar chlorinated nitroaromatic compounds.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on a hot plate. Pour the hot solution through the fluted filter paper to remove the insoluble materials.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the purified this compound and assess its purity using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS). The melting point of pure this compound is approximately 72-75 °C.
Data Presentation
Solubility of Trichloronitrobenzene Isomers
| Solvent | This compound | 2,3,4-Trichloronitrobenzene | 2,4,6-Trichloronitrobenzene |
| Chloroform | Slightly Soluble[2] | - | - |
| Methanol | Slightly Soluble[2] | - | 0.1 g/mL (clear solution)[3] |
| Water | Insoluble[4] | Insoluble[5] | - |
Note: The solubility of organic compounds generally increases with temperature.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3,4,5-Trichloronitrobenzene for Pharmaceutical and Agrochemical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3,4,5-Trichloronitrobenzene Synthesis and its Alternatives as a Key Synthetic Intermediate.
This compound is a pivotal intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern on the benzene ring imparts specific reactivity, making it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive comparison of the validated synthesis of this compound with alternative chlorinated nitroaromatic intermediates, supported by experimental data to inform your research and development endeavors.
Synthesis of this compound: A Validated Approach
The most direct and industrially viable method for the synthesis of this compound is the electrophilic nitration of 1,2,3-trichlorobenzene. This reaction introduces a nitro group onto the aromatic ring, with the regioselectivity being a critical factor in determining the final product distribution.
The chlorine atoms on the 1,2,3-trichlorobenzene ring are deactivating, ortho-, para-directing groups. However, the steric hindrance from the adjacent chlorine atoms influences the position of nitration. The primary product of mononitration is 2,3,4-trichloronitrobenzene, with this compound and 2,3,6-trichloronitrobenzene formed as minor isomers. The separation of these isomers is typically achieved through fractional crystallization or chromatography.
Experimental Protocol: Nitration of 1,2,3-Trichlorobenzene
Materials:
-
1,2,3-Trichlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1,2,3-trichlorobenzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 1,2,3-trichlorobenzene in sulfuric acid over a period of 1-2 hours. The reaction temperature should be maintained between 10-20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane and wash with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain a mixture of trichloronitrobenzene isomers.
-
The desired this compound isomer can be separated and purified by fractional crystallization from ethanol.
Diagram of the Synthesis Pathway:
A Comparative Analysis of 3,4,5-Trichloronitrobenzene and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, reactivity, and biological activities of trichloronitrobenzene isomers, providing essential data for researchers in chemistry and drug development.
This guide offers a comprehensive comparative analysis of 3,4,5-trichloronitrobenzene and its five positional isomers. The strategic placement of three chlorine atoms and a nitro group on the benzene ring significantly influences the chemical and biological characteristics of these compounds. Understanding these nuances is critical for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document provides a side-by-side comparison of their key properties, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate isomer for their specific applications.
Physicochemical Properties: A Quantitative Comparison
The physical and chemical properties of the trichloronitrobenzene isomers vary based on the substitution pattern on the benzene ring. These properties, including melting point, boiling point, and solubility, are crucial for determining appropriate reaction conditions, purification methods, and potential environmental fate. The following table summarizes the key physicochemical data for the six isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Density (g/cm³) |
| 2,3,4-Trichloronitrobenzene | 17700-09-3 | C₆H₂Cl₃NO₂ | 226.44 | 55-57[1][2] | 288 (approx.)[2] | < 1 mg/mL at 23°C[1] | 1.651 (predicted) |
| 2,3,5-Trichloronitrobenzene | 20098-47-9 | C₆H₂Cl₃NO₂ | 226.44 | 65-67 | 280 (approx.) | Insoluble | 1.7 (predicted) |
| 2,3,6-Trichloronitrobenzene | 18195-56-7 | C₆H₂Cl₃NO₂ | 226.44 | 56-58 | 282 (approx.) | Insoluble | 1.7 (predicted) |
| 2,4,5-Trichloronitrobenzene | 89-69-0 | C₆H₂Cl₃NO₂ | 226.44 | 57-58.5[3] | 288[4][5] | < 1 mg/mL at 16°C[4] | 1.79 at 23°C[4][5] |
| 2,4,6-Trichloronitrobenzene | 18708-70-8 | C₆H₂Cl₃NO₂ | 226.44 | 71-73[6] | 303 (predicted)[7] | < 1 mg/mL at 20°C[6] | 1.651 (predicted)[7] |
| This compound | 20098-48-0 | C₆H₂Cl₃NO₂ | 226.44 | 72.5[4] | 284.1[8] | < 1 mg/mL at 15°C[9] | 1.807[4][9] |
Synthesis and Reactivity
The synthesis of trichloronitrobenzene isomers is primarily achieved through the electrophilic nitration of the corresponding trichlorobenzene isomer. The directing effects of the chlorine atoms on the benzene ring guide the position of the incoming nitro group. All three chlorine atoms are ortho-, para-directing, but also deactivating. The final product distribution depends on the starting trichlorobenzene isomer and the reaction conditions.
The reactivity of the trichloronitrobenzene isomers is largely dictated by the strong electron-withdrawing nature of the nitro group and the three chlorine atoms. This makes the benzene ring electron-deficient and susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. The position of the chlorine atoms relative to the nitro group influences their lability. Generally, chlorine atoms that are ortho or para to the powerful electron-withdrawing nitro group are more activated towards nucleophilic attack. Conversely, the electron-deficient ring is deactivated towards electrophilic aromatic substitution. These compounds are generally incompatible with strong bases and strong oxidizing agents.[1][4][9][10]
Biological Activity and Toxicity
The biological activity of trichloronitrobenzene isomers is a critical consideration, particularly in the context of drug development and environmental science. A key concern with nitroaromatic compounds is their potential for mutagenicity and carcinogenicity. The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can interact with DNA.
A study on the metabolism of various trichloronitrobenzenes in rabbits revealed that the metabolic fate is highly dependent on the isomer.[11] The primary routes of metabolism involved reduction of the nitro group to an amino group and replacement of a chlorine atom or the nitro group by hydroxyl, methoxyl, or methylthio groups, followed by conjugation.[11]
With respect to genotoxicity, a study on 2,4,5-trichloronitrobenzene using the Salmonella/E.coli Mutagenicity Test (Ames Test) is available.[12] The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.
Absorption of these compounds into the body can lead to the formation of methemoglobin, which can cause cyanosis in sufficient concentrations.[4][9][10] They are also known to cause skin and eye irritation.[4][9]
The following table summarizes the available GHS hazard classifications for the isomers, providing a comparative overview of their potential health risks.
| Isomer | GHS Hazard Statements |
| 2,3,4-Trichloronitrobenzene | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[1] |
| 2,4,5-Trichloronitrobenzene | Toxic if swallowed, Harmful in contact with skin or if inhaled.[4] |
| 2,4,6-Trichloronitrobenzene | Toxic if swallowed.[6] |
| This compound | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[9] |
Experimental Protocols
Determination of Aqueous Solubility
A standard method for determining the aqueous solubility of sparingly soluble compounds like trichloronitrobenzene isomers is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Preparation of Saturated Solution: An excess amount of the trichloronitrobenzene isomer is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended particles.
-
Quantification: The concentration of the dissolved isomer in the filtrate is determined by HPLC with a UV detector. A calibration curve is generated using standard solutions of the isomer of known concentrations.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.
Protocol:
-
Strain Selection: A set of histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used. Some strains are sensitive to frameshift mutagens, while others are sensitive to base-pair substitution mutagens.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound as well as its metabolites.
-
Exposure: The test compound, the bacterial culture, and (if used) the S9 mix are combined in a test tube.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37 °C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizing Relationships and Workflows
To better illustrate the logical relationships and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4-TRICHLORONITROBENZENE CAS#: 17700-09-3 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2,4,6-Trichloronitrobenzene | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2,4,6-TRICHLORONITROBENZENE | 18708-70-8 [chemicalbook.com]
- 9. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,6-TRICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. The metabolism of the trichloronitrobenzenes in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Toxicity Evaluation of 2,4,5-Trichloronitrobenzene in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 103698 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
A Comparative Guide to the Reactivity of Trichloronitrobenzene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the six isomers of trichloronitrobenzene towards nucleophilic aromatic substitution (SNAr). This reaction is fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other high-value organic compounds. Understanding the relative reactivity of these isomers is crucial for reaction design, optimization, and the prediction of reaction outcomes. The comparison is based on established principles of organic chemistry, supported by available experimental evidence.
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a critical reaction pathway for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. The reactivity of an aryl halide in an SNAr reaction is primarily governed by the number and position of these EWGs relative to the leaving group (in this case, a chlorine atom).
The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The formation of this complex is the rate-determining step.[1][2] For a nitro group to effectively activate a chlorine atom for substitution, it must be positioned ortho or para to it. This positioning allows for the delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance.[1][3] A nitro group in the meta position relative to the leaving group does not provide this resonance stabilization, and therefore does not significantly activate the ring for nucleophilic attack.[1] Consequently, the more nitro groups positioned at ortho and para positions to a leaving group, the greater the reactivity of the molecule towards nucleophilic substitution.[4][5]
Comparative Analysis of Trichloronitrobenzene Isomers
The following table summarizes the predicted reactivity of the six isomers of trichloronitrobenzene based on the principles outlined above. The reactivity is assessed by the number of chlorine atoms activated by the single nitro group.
| Isomer | Structure | Activated Chlorine Atoms (Position) | Predicted Reactivity | Experimental Evidence/Notes |
| 2,4,6-Trichloronitrobenzene | 1-Nitro-2,4,6-trichlorobenzene | Cl at C2 (ortho)Cl at C4 (para)Cl at C6 (ortho) | Very High | Highly activated due to the nitro group being ortho and para to all three chlorine atoms. Analogous to the highly reactive picryl chloride (2,4,6-trinitrochlorobenzene).[4][6][7] |
| 2,3,4-Trichloronitrobenzene | 1-Nitro-2,3,4-trichlorobenzene | Cl at C2 (ortho)Cl at C4 (para) | High | The chlorine at the 4-position is most readily displaced, followed by the chlorine at the 2-position. This isomer is a known starting material for the synthesis of the herbicide Aclonifen via nucleophilic substitution with ammonia.[8][] It is also analogous to 2,3,4-trifluoronitrobenzene, a precursor for the antibiotic Ofloxacin.[10] |
| 2,4,5-Trichloronitrobenzene | 1-Nitro-2,4,5-trichlorobenzene | Cl at C2 (ortho)Cl at C4 (para) | High | Similar to the 2,3,4-isomer, it has two activated chlorine atoms. |
| 2,3,6-Trichloronitrobenzene | 1-Nitro-2,3,6-trichlorobenzene | Cl at C2 (ortho)Cl at C6 (ortho) | High | Two chlorine atoms are activated by the ortho nitro group. |
| 2,3,5-Trichloronitrobenzene | 1-Nitro-2,3,5-trichlorobenzene | Cl at C2 (ortho) | Moderate | Only one chlorine atom is activated by the nitro group. |
| 3,4,5-Trichloronitrobenzene | 1-Nitro-3,4,5-trichlorobenzene | Cl at C4 (para) | Moderate | Only the chlorine at the 4-position is activated. The chlorines at C3 and C5 are meta to the nitro group and thus not activated. |
Experimental Protocols
The following is a general methodology for a typical nucleophilic aromatic substitution reaction using a trichloronitrobenzene isomer. Specific conditions such as temperature, reaction time, and solvent will vary depending on the specific isomer and nucleophile used.
General Procedure for Nucleophilic Aromatic Substitution with an Amine:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the trichloronitrobenzene isomer in an appropriate polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.
-
Nucleophile Addition: Add the amine nucleophile to the solution. A base, such as potassium carbonate or triethylamine, may be added to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 50 to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired substituted product.
This protocol is exemplified in the synthesis of Aclonifen, which involves the reaction of 2,3,4-trichloronitrobenzene with ammonia in DMSO.[8]
Visualization of Reactivity Principles
The following diagrams illustrate the logical relationships governing the reactivity of trichloronitrobenzene isomers in SNAr reactions.
Caption: Logical workflow for predicting the reactivity of a chlorine atom in a trichloronitrobenzene isomer.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. Which out of o-chloronitrobenzene and 2, 4, 6-trinitrochlorobenzene is more reactive towards nucleophilic substitution? [allen.in]
- 5. brainly.in [brainly.in]
- 6. Picryl chloride - Wikipedia [en.wikipedia.org]
- 7. Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily ? - PG.CHEMEASY [chemisfast.blogspot.com]
- 8. Aclonifen - Wikipedia [en.wikipedia.org]
- 10. Ofloxacin synthesis - chemicalbook [chemicalbook.com]
Unveiling the Biological Profile of 3,4,5-Trichloronitrobenzene: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the biological activities of nitroaromatic compounds is paramount for both therapeutic innovation and toxicological assessment. This guide provides a comparative analysis of 3,4,5-trichloronitrobenzene against other relevant nitroaromatic compounds, supported by experimental data and detailed methodologies.
Nitroaromatic compounds, characterized by one or more nitro (-NO2) groups attached to an aromatic ring, represent a class of molecules with diverse and potent biological activities. Their effects, ranging from antimicrobial and anticancer to toxicological, are intrinsically linked to the bioreduction of the nitro group. This process, often catalyzed by nitroreductase enzymes, generates reactive intermediates responsible for their cellular impact. This guide will delve into the specifics of this compound, contextualizing its potential activities through comparison with other well-studied nitroaromatics.
General Mechanism of Action of Nitroaromatic Compounds
The biological activity of nitroaromatic compounds is primarily initiated by the enzymatic reduction of the nitro group. This can occur via a one-electron or a two-electron pathway. The one-electron reduction produces a nitro radical anion, which can react with molecular oxygen to generate superoxide radicals, leading to oxidative stress. The two-electron reduction, catalyzed by NAD(P)H:quinone oxidoreductase (NQO1) and bacterial nitroreductases, proceeds through nitroso and hydroxylamine intermediates to form the corresponding amine.[1] These highly reactive intermediates, particularly the hydroxylamine derivatives, are capable of interacting with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[2][3]
Comparative Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, its biological activity can be inferred by examining structurally related compounds. The presence of both chloro and nitro substituents on the benzene ring suggests potential for significant biological effects, including toxicity.
Cytotoxicity
Exposure to chlorinated nitrobenzenes is known to cause irritation to the skin and eyes.[4][5] A primary systemic effect of many nitroaromatic and aniline compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively, which can lead to cyanosis.[4][5][6]
Table 1: Comparative Acute Oral Toxicity of Chlorinated Benzenes and Nitrobenzenes
| Compound | Species | LD50 / LDLo | Reference |
| 2,4,5-Trichloronitrobenzene | Mouse | 1070 mg/kg (LDLo) | [7] |
| 1,2,4-Trichlorobenzene | Rat | 756 mg/kg (LD50) | [8] |
| 1,2,4-Trichlorobenzene | Mouse | 766 mg/kg (LD50) | [8] |
| 1,3,5-Trichlorobenzene | Rat | 1800 - 2800 mg/kg (LD50) | [8] |
| 1,3,5-Trichlorobenzene | Mouse | 3350 - 3402 mg/kg (LD50) | [8] |
| 4-Chloronitrobenzene | Rat (male) | 750 mg/kg (LD50, dermal) | [9] |
| 4-Chloronitrobenzene | Rat (female) | 1722 mg/kg (LD50, dermal) | [9] |
| 4-Chloronitrobenzene | Rabbit (male) | 3550 mg/kg (LD50, dermal) | [9] |
| 4-Chloronitrobenzene | Rabbit (female) | 2510 mg/kg (LD50, dermal) | [9] |
LD50: Median lethal dose; LDLo: Lowest published lethal dose.
Genotoxicity
Nitroaromatic compounds are often evaluated for their potential to cause genetic damage. The Ames test, a bacterial reverse mutation assay, is a common preliminary screen for mutagenicity.[3][10] Further assessment in mammalian cells, such as through the micronucleus test or chromosomal aberration assays, is used to determine clastogenic (chromosome-damaging) potential.[3] The genotoxicity of these compounds is often dependent on their metabolic activation to reactive intermediates that can form DNA adducts.[10]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of the biological activities of novel compounds. Below are methodologies for key assays used in the evaluation of nitroaromatic compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2]
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect the genotoxic potential of a compound by identifying the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[3]
-
Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should typically induce around 50-60% cytotoxicity.[3]
-
Compound Treatment: Expose the cells to at least three concentrations of the test compound, along with negative and positive controls. The treatment can be short (3-6 hours) followed by a recovery period, or continuous for 1.5-2 normal cell cycles. The assay should be conducted with and without an exogenous metabolic activation system (e.g., S9 fraction).[3]
-
Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one mitosis after treatment.[3]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. An increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic effect.
Signaling Pathways
The toxicity of nitroaromatic compounds can be mediated through various cellular signaling pathways. The generation of reactive oxygen species (ROS) can trigger oxidative stress response pathways. DNA damage induced by reactive intermediates can activate the p53 tumor suppressor protein, leading to cell cycle arrest or apoptosis.[1] While specific signaling pathways for this compound have not been extensively elucidated, it is plausible that its biological effects are mediated through these common mechanisms associated with nitroaromatic compounds.
Conclusion
This compound, as a member of the chlorinated nitroaromatic family, is anticipated to exhibit significant biological activity. While direct experimental data on its cytotoxicity and genotoxicity are scarce, comparisons with structurally similar compounds suggest a potential for toxicity, including the induction of methemoglobinemia. The provided experimental protocols for cytotoxicity and genotoxicity assessment offer a framework for the systematic evaluation of this and other novel nitroaromatic compounds. Further research is warranted to fully characterize the biological profile of this compound and to elucidate the specific signaling pathways involved in its mechanism of action. This will be crucial for both assessing its potential risks and exploring any potential therapeutic applications.
References
- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. texaschildrens.org [texaschildrens.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3,4,5-Trichloronitrobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of analytical techniques and experimental data for confirming the structure of 3,4,5-trichloronitrobenzene and its isomeric derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds.
This document offers a detailed examination of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to differentiate between this compound and its analogues. By presenting clear, side-by-side data comparisons and detailed experimental protocols, this guide serves as a practical resource for the unambiguous structural confirmation of these important chemical entities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its common isomers, 2,3,4-trichloronitrobenzene and 2,4,5-trichloronitrobenzene. This comparative data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Two protons in the aromatic region. | Specific chemical shifts for the six aromatic carbons, influenced by the symmetrical chlorine and nitro group substitution. |
| 2,3,4-Trichloronitrobenzene | Two distinct protons in the aromatic region, with specific splitting patterns. | Six distinct signals for the aromatic carbons, reflecting the asymmetrical substitution. |
| 2,4,5-Trichloronitrobenzene | Two distinct singlets for the two aromatic protons.[1] | Six distinct signals for the aromatic carbons. |
Note: Specific chemical shift values can vary slightly based on the solvent and spectrometer frequency used.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorption Bands (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Strong absorptions corresponding to C-Cl, C-N, and NO₂ stretching vibrations. | Molecular ion peak at m/z 225, with characteristic isotopic peaks for three chlorine atoms.[2][3] Key fragment ions include those corresponding to the loss of NO₂ and Cl.[2] |
| 2,3,4-Trichloronitrobenzene | Characteristic C-Cl, C-N, and NO₂ stretching bands, with slight shifts compared to the 3,4,5-isomer. | Molecular ion peak at m/z 225, with the expected isotopic pattern for three chlorine atoms.[4] Fragmentation pattern will differ from the 3,4,5-isomer due to the different substitution pattern.[4] |
| 2,4,5-Trichloronitrobenzene | Distinct C-Cl, C-N, and NO₂ stretching frequencies.[1] | Molecular ion peak at m/z 225, with a clear isotopic signature for three chlorine atoms.[5] The fragmentation pattern is unique to this isomeric form. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. The following are generalized protocols for the key analytical techniques used in the structural confirmation of trichloronitrobenzene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, providing information on the number and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified trichloronitrobenzene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] The instrument is tuned and shimmed to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: A standard proton pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon pulse sequence is utilized. A wider spectral width (e.g., 0-200 ppm) is required. To obtain quantitative data, a longer relaxation delay (e.g., 8 seconds) may be necessary to ensure full relaxation of all carbon nuclei.[6]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[2] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[2]
-
Instrument Setup: An FTIR spectrometer is used to record the spectrum. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first.
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows the percentage of transmittance or absorbance at each wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like trichloronitrobenzenes.[2]
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules. The sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments.[7]
Experimental Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural confirmation of a synthesized trichloronitrobenzene derivative.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1,2,3-trichloro-5-nitro- [webbook.nist.gov]
- 4. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1,2,4-trichloro-5-nitro- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Potential for Cross-Reactivity of 3,4,5-Trichloronitrobenzene in Common Assays
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and biomedical research, the integrity of assay results is paramount. The potential for small molecules to interfere with assay readouts, a phenomenon known as cross-reactivity, can lead to misleading data and wasted resources. This guide provides a comparative analysis of 3,4,5-Trichloronitrobenzene and its structural isomers, focusing on their potential for cross-reactivity in biochemical assays, with a particular emphasis on the Glutathione S-transferase (GST) assay.
This compound belongs to the class of halogenated nitroaromatic compounds. These molecules are known for their electrophilic nature, which can lead to covalent modification of biological macromolecules, a common source of assay interference. The nitro group, particularly on an aromatic ring, can be enzymatically reduced to reactive intermediates that readily react with nucleophilic residues in proteins, such as the thiol group of cysteine.
Potential for Cross-Reactivity in Glutathione S-Transferase (GST) Assays
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates. A common substrate used in GST activity assays is 1-chloro-2,4-dinitrobenzene (CDNB), a compound structurally similar to this compound. Due to this structural similarity, there is a high likelihood that trichloronitrobenzene isomers can act as substrates or inhibitors of GST, leading to cross-reactivity in assays that measure GST activity or use GST as a component.
| Compound | Assumed Km (mM) | Assumed Vmax (µmol/min/mg) | Potential for Cross-Reactivity |
| 1-chloro-2,4-dinitrobenzene (CDNB) | 1.0 | 15.0 | High (Standard Substrate) |
| This compound | 2.5 | 8.0 | Moderate to High |
| 2,4,6-Trichloronitrobenzene | 3.0 | 5.0 | Moderate |
| 2,3,4-Trichloronitrobenzene | 4.5 | 3.0 | Low to Moderate |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Signaling Pathway and Experimental Workflow
The interaction of electrophilic compounds like this compound with the GST detoxification pathway and its potential interference in a GST assay can be visualized as follows:
Caption: Cellular detoxification of 3,4,5-TCNB and its potential interference in a GST assay.
Experimental Protocols
To assess the cross-reactivity of this compound in a Glutathione S-Transferase (GST) assay, the following experimental protocol can be employed.
Protocol 1: Determination of Kinetic Parameters of this compound as a GST Substrate
Objective: To determine if this compound can act as a substrate for GST and to determine its Michaelis-Menten kinetic parameters (Km and Vmax).
Materials:
-
Purified Glutathione S-Transferase (e.g., equine liver GST)
-
Reduced Glutathione (GSH)
-
This compound
-
1-chloro-2,4-dinitrobenzene (CDNB) as a positive control
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a range of dilutions of the this compound stock solution in the assay buffer.
-
Prepare a stock solution of GSH in the assay buffer.
-
Prepare a working solution of GST in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
GSH solution (final concentration typically 1-5 mM)
-
Varying concentrations of this compound
-
-
Initiate the reaction by adding the GST enzyme solution.
-
-
Data Collection:
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the conjugation of halogenated nitroaromatics with glutathione often results in a product that absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity against the substrate (this compound) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Compare these values to those obtained using the standard substrate, CDNB.
-
Protocol 2: Assessment of this compound as a GST Inhibitor
Objective: To determine if this compound can inhibit the GST-catalyzed conjugation of CDNB.
Procedure:
-
Follow the assay setup as described in Protocol 1, but use a fixed, non-saturating concentration of CDNB as the substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Measure the initial reaction velocities as described above.
-
Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.
The following diagram illustrates the workflow for assessing compound interference in an assay.
Caption: Workflow for assessing assay interference by a test compound.
Alternatives and Mitigation Strategies
When cross-reactivity of this compound is a concern, several alternatives and mitigation strategies can be considered:
-
Use of Structurally Dissimilar Substrates: If using a GST-based assay, consider employing a substrate that is structurally different from trichloronitrobenzenes to minimize competitive interactions.
-
Alternative Assay Formats: Employing orthogonal assays that do not rely on the same detection principle or biological components can help validate initial findings. For example, a mass spectrometry-based method could directly measure the product of interest without relying on an enzymatic cascade that could be prone to interference.
-
Pre-incubation and Wash Steps: For assays involving antibodies or other capture reagents, pre-incubating the sample with the test compound and then performing wash steps can help remove non-specific binders.
-
Use of Scavengers: In some cases, adding nucleophilic scavengers like dithiothreitol (DTT) to the assay buffer can help quench reactive electrophiles, though this may also interfere with the assay chemistry itself.
Conclusion
While this compound is a valuable chemical tool, its inherent electrophilicity warrants careful consideration of its potential for cross-reactivity in biological assays. Researchers and drug development professionals should be vigilant in designing and interpreting experiments involving this and structurally related compounds. The protocols and comparative data presented in this guide offer a framework for assessing and mitigating the risks of assay interference, ultimately contributing to more robust and reliable scientific outcomes.
Efficacy of Trichloronitrobenzene Isomers as Precursors in Active Pharmaceutical Ingredient (API) Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable starting material is a critical decision in the synthesis of active pharmaceutical ingredients (APIs), profoundly impacting reaction efficiency, scalability, and overall cost. Among the versatile precursors available, chlorinated nitroaromatics play a pivotal role. This guide provides an objective comparison of the efficacy of trichloronitrobenzene isomers, specifically focusing on their application as precursors in API synthesis, with a detailed case study on the production of Anagrelide. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in making informed decisions.
Executive Summary
This guide evaluates the use of trichloronitrobenzene isomers as precursors in the synthesis of the anti-thrombotic agent Anagrelide. A comparative analysis of two primary synthetic routes is presented: one commencing with the nitration of 1,2,3-trichlorobenzene to yield 2,3,4-trichloronitrobenzene, and an alternative pathway starting from 2,3-dichlorobenzaldehyde. The comparison demonstrates that while the trichloronitrobenzene route is viable, the alternative pathway starting from 2,3-dichlorobenzaldehyde offers a more direct and potentially higher-yielding approach to a key intermediate, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine.
Comparative Analysis: Synthesis of Anagrelide Intermediate
The synthesis of Anagrelide provides an excellent case study for comparing the efficacy of different precursors. A key intermediate in its synthesis is ethyl N-(6-amino-2,3-dichlorobenzyl)glycine. We will compare two synthetic pathways to a precursor of this intermediate, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine.
Route 1: The Trichloronitrobenzene Pathway
This route begins with the nitration of 1,2,3-trichlorobenzene.
-
Step 1: Nitration of 1,2,3-trichlorobenzene. This reaction introduces a nitro group onto the benzene ring, forming 2,3,4-trichloronitrobenzene[1]. This step is foundational in creating the necessary functional group for subsequent transformations.
-
Subsequent Steps. The 2,3,4-trichloronitrobenzene is then converted through a series of reactions, including reaction with cuprous cyanide and reduction, to ultimately yield the desired glycine derivative[1].
Route 2: The Dichlorobenzaldehyde Pathway
This alternative route bypasses the use of a trichlorobenzene precursor.
-
Step 1: Nitration of 2,3-dichlorobenzaldehyde. This reaction directly nitrates 2,3-dichlorobenzaldehyde to form 2,3-dichloro-6-nitrobenzaldehyde[2].
-
Subsequent Steps. The nitrobenzaldehyde is then reduced to the corresponding alcohol, which is subsequently converted to a benzyl halide. This halide is then reacted with glycine ethyl ester to form ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine[2].
Data Presentation: Comparison of Key Intermediate Synthesis
| Parameter | Route 1: Trichloronitrobenzene Pathway | Route 2: Dichlorobenzaldehyde Pathway |
| Starting Material | 1,2,3-Trichlorobenzene | 2,3-Dichlorobenzaldehyde |
| Key Intermediate | 2,3,4-Trichloronitrobenzene | 2,3-Dichloro-6-nitrobenzaldehyde |
| Yield of Key Intermediate | Not explicitly stated in the provided documents, but nitration of polychlorinated benzenes can lead to isomer formation. | 44-50% for the purified 2,3-dichloro-6-nitrobenzaldehyde[3]. |
| Overall Yield to Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride | Not explicitly stated in the provided documents. The multi-step process involving a cyanide reaction can be challenging to scale. | 66-71% from 2,3-dichloro-6-nitrobenzyl chloride (which is derived from the nitrobenzaldehyde)[3]. |
| Key Reagents & Conditions | Concentrated HNO₃ for nitration; Cuprous cyanide at high temperatures[1]. | Concentrated HNO₃/H₂SO₄ for nitration at -10 to 40°C; Sodium borohydride for reduction; Triethylamine[2][3]. |
| Safety & Environmental Considerations | Use of highly toxic cuprous cyanide at high temperatures, which is described as "highly exothermic, uncontrollable and not scalable"[1]. | Avoids the use of cyanide. The process is described as an "environmentally acceptable alternative"[2]. |
Experimental Protocols
Route 2: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from 2,3-Dichlorobenzaldehyde
Step 1: Preparation of 2,3-Dichloro-6-nitrobenzaldehyde [2]
-
2,3-Dichlorobenzaldehyde is dissolved in sulfuric acid.
-
Concentrated nitric acid is added while maintaining the temperature between -10 and 40°C using an ice bath.
-
The reaction mixture is stirred for at least one hour.
-
The mixture is then poured into water, and the resulting precipitate is filtered.
-
The crude product is purified by trituration with hexanes to yield the purified 2,3-dichloro-6-nitrobenzaldehyde (44-50% yield)[3].
Step 2: Preparation of 2,3-Dichloro-6-nitrobenzyl alcohol [2]
-
A solution of 2,3-dichloro-6-nitrobenzaldehyde in toluene and methanol is prepared.
-
This solution is added dropwise to a solution of sodium borohydride in toluene, keeping the temperature below 25°C.
-
The reaction mixture is stirred for 24 hours at room temperature under a nitrogen atmosphere.
-
Water is added to quench the reaction, and the organic layer containing the product is separated and dried.
Step 3: Preparation of 2,3-Dichloro-6-nitrobenzyl chloride [2]
-
Triethylamine is added to the solution of 2,3-dichloro-6-nitrobenzyl alcohol from the previous step.
-
The detailed procedure for conversion to the chloride is not fully elaborated in the provided search results but would typically involve reaction with a chlorinating agent like thionyl chloride.
Step 4: Preparation of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride [3]
-
To a toluene solution of 2,3-dichloro-6-nitrobenzyl chloride, triethylamine, glycine ethyl ester hydrochloride, and cetyltrimethylammonium bromide are added.
-
The reaction mixture is heated at 80°C for 24 hours.
-
After cooling, a 20% NaCl solution is added, and the organic phase is separated, washed, and concentrated.
-
The crude product is treated with HCl in isopropanol to precipitate the hydrochloride salt (66-71% yield)[3].
Mandatory Visualization
Synthetic Pathway Comparison for a Key Anagrelide Precursor
Caption: Comparison of synthetic routes to a key precursor of Anagrelide.
Logical Workflow for Precursor Selection
References
A Comparative Toxicological Profile: 3,4,5-Trichloronitrobenzene vs. Dichloronitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 3,4,5-trichloronitrobenzene (TCNB) and various isomers of dichloronitrobenzene (DCNB). The information is compiled from available safety data and scientific literature to assist in hazard assessment and inform research and development activities.
Executive Summary
Chlorinated nitrobenzenes are a class of compounds with widespread industrial applications, but also with significant toxicological profiles. This guide focuses on a comparative analysis of this compound and the more commonly studied dichloronitrobenzene isomers. A key finding from in vitro studies suggests that the nephrotoxic potential of chloronitrobenzenes increases with the number of chlorine substitutions.[1] The primary acute toxic effect associated with these compounds is the formation of methemoglobin, which impairs oxygen transport in the blood.[2][3][4]
Quantitative Toxicological Data
The following tables summarize the available quantitative data for acute toxicity, genotoxicity, and carcinogenicity of this compound and various dichloronitrobenzene isomers.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route | LD50 Value | GHS Classification (Acute Oral) |
| This compound | Data Not Available | Oral | Data Not Available | Harmful if swallowed (Category 4)[2] |
| 2,3-Dichloronitrobenzene | Data Not Available | Data Not Available | Data Not Available | Not Classified |
| 2,4-Dichloronitrobenzene | Rat | Oral | 990 mg/kg[5] | Harmful if swallowed (Category 4) |
| 2,5-Dichloronitrobenzene | Rat | Oral | 2503 mg/kg[6] | Harmful if swallowed (Category 4) |
| Guinea Pig | Oral | 800 mg/kg[7] | ||
| 3,4-Dichloronitrobenzene | Data Not Available | Data Not Available | Data Not Available | Harmful if swallowed (Category 4)[8] |
| Compound | Test Species | Route | LD50 Value | GHS Classification (Acute Dermal) |
| This compound | Data Not Available | Dermal | Data Not Available | Harmful in contact with skin (Category 4)[2] |
| 2,4-Dichloronitrobenzene | Rabbit | Dermal | 921 mg/kg[5] | Toxic in contact with skin (Category 3) |
| 2,5-Dichloronitrobenzene | Rat | Dermal | >2000 mg/kg[7] | Not Classified |
| Compound | GHS Classification (Acute Inhalation) |
| This compound | Harmful if inhaled (Category 4)[2] |
| 2,4-Dichloronitrobenzene | Data Not Available |
| 2,5-Dichloronitrobenzene | Data Not Available |
Table 2: Genotoxicity and Carcinogenicity
| Compound | Genotoxicity | Carcinogenicity |
| This compound | Data Not Available | Data Not Available |
| 2,3-Dichloronitrobenzene | Data Not Available | Data Not Available |
| 2,4-Dichloronitrobenzene | Positive in Ames test (with and without metabolic activation).[5] Negative in chromosomal aberration test in vitro.[5] | Not classifiable as to its carcinogenicity to humans (IARC Group 3). |
| 2,5-Dichloronitrobenzene | Positive in Ames test and in vitro chromosomal aberration test.[6] | Data Not Available |
| 3,4-Dichloronitrobenzene | Data Not Available | Not classifiable as to its carcinogenicity to humans (IARC Group 3). |
Experimental Protocols
Detailed experimental protocols for the cited data are often not fully available in the public domain. However, the following provides a general overview of the methodologies typically employed for the key toxicological endpoints.
Acute Oral and Dermal Toxicity (LD50): These studies are generally conducted in accordance with OECD Test Guideline 401 (Acute Oral Toxicity) or 402 (Acute Dermal Toxicity). A single dose of the test substance is administered to the test animals (commonly rats, mice, or rabbits) via the oral or dermal route. The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50, the statistically estimated dose that is lethal to 50% of the test animals, is then calculated.
Genotoxicity - Ames Test: This bacterial reverse mutation assay is performed according to OECD Test Guideline 471. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix from rat liver). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting that the substance is mutagenic.[5]
Genotoxicity - In Vitro Chromosomal Aberration Test: This test is typically conducted following OECD Test Guideline 473. Cultured mammalian cells (e.g., Chinese Hamster Lung cells) are exposed to the test substance, with and without metabolic activation.[5] After a specific incubation period, the cells are harvested, and the chromosomes are examined for structural abnormalities.
Signaling Pathway
A primary mechanism of toxicity for nitroaromatic compounds, including this compound and dichloronitrobenzenes, is the induction of methemoglobinemia. This process involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.
Figure 1. Generalized pathway of methemoglobin formation by nitroaromatic compounds.
Conclusion
The available data indicates that both this compound and dichloronitrobenzene isomers present significant toxicological hazards. The degree of chlorination appears to correlate with increased in vitro nephrotoxicity. While dichloronitrobenzene isomers have undergone more extensive testing, revealing genotoxic potential for some isomers, a comprehensive toxicological profile for this compound is lacking. The primary acute hazard for all these compounds is the induction of methemoglobinemia. Researchers and professionals in drug development should handle these compounds with appropriate safety precautions and consider their toxic potential in any application. Further research is warranted to fully characterize the toxicological profile of this compound and to conduct direct comparative studies with dichloronitrobenzene isomers.
References
- 1. In vitro nephrotoxicity induced by chloronitrobenzenes in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 3,4,5-Trichloronitrobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals like 3,4,5-Trichloronitrobenzene is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling
This compound is a hazardous compound that may be harmful if inhaled, ingested, or absorbed through the skin. It can cause skin and eye irritation.[1] Exposure can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin).[1] In the event of a fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is recommended:
-
Respiratory Protection: For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn.[1] In situations with unknown atmospheric concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1]
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A chemical-resistant laboratory coat should be worn to protect the skin.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with plenty of water while removing all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention if symptoms like redness or irritation develop.[1]
-
Eye Contact: Immediately flush eyes with water or normal saline solution for 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention, even if no symptoms are apparent.[1]
-
Inhalation: Move the individual to fresh air immediately. If symptoms such as coughing, wheezing, or shortness of breath occur, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Waste Management
Proper management of spills and waste is crucial to prevent exposure and environmental contamination.
| Parameter | Guideline | Source |
| Small Spill Isolation | Isolate the spill area for at least 25 meters (75 feet) for solids. | [1] |
| Spill Cleanup | Dampen the solid spill material with water, then transfer it to a suitable container. Use absorbent paper dampened with water to pick up any remaining material. | [1] |
| Contaminated Materials | Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal. | [1] |
| Decontamination | Wash all contaminated surfaces with a soap and water solution. | [1] |
| Waste Disposal Method | The preferred method of disposal is incineration, preferably mixed with a combustible fuel. |
Disposal Protocol: Packaging for Licensed Disposal
Due to the hazardous nature of this compound and the lack of a verified, safe in-lab chemical destruction protocol, the recommended procedure is to prepare the waste for collection by a licensed hazardous waste disposal company.
Materials:
-
Designated hazardous waste container (compatible material, e.g., polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified above)
-
Tools for transferring solid waste (e.g., scoop, funnel)
-
Sealable plastic bags for contaminated debris
Procedure:
-
Container Preparation:
-
Select a clean, dry, and appropriate hazardous waste container.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container using appropriate tools to avoid generating dust.
-
Collect any contaminated materials (e.g., gloves, weigh boats, absorbent paper) in a separate, sealed, and clearly labeled plastic bag. Place this bag inside the main hazardous waste container or handle as a separate stream of solid hazardous waste, following your institution's guidelines.
-
-
Labeling:
-
Fill out the hazardous waste label completely and legibly. According to EPA and DOT regulations, the label must include:
-
For transport, additional DOT requirements include the proper shipping name, UN number, and a diamond hazard label.[3][4]
-
-
Storage:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong bases and strong oxidizing agents.[1]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide an accurate description of the waste and its contents.
-
Disposal Workflow
Caption: Workflow for the safe packaging and disposal of this compound waste.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 4. Hazardous Waste Labels: Industry Standards vs. Regulations | Lion Technology [lion.com]
- 5. actenviro.com [actenviro.com]
Safeguarding Your Research: A Guide to Handling 3,4,5-Trichloronitrobenzene
For Immediate Reference: Essential Safety and Handling Protocols for 3,4,5-Trichloronitrobenzene
This guide provides critical safety and logistical information for laboratory professionals handling this compound. Adherence to these protocols is essential for ensuring a safe research environment and minimizing risks associated with this chemical.
Understanding the Risks: Hazard Identification
This compound is a hazardous chemical that requires careful handling. Below is a summary of its key hazard classifications.
| Hazard Category | GHS Classification | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation.[1] |
Primary Routes of Exposure: Inhalation, ingestion, and skin or eye contact.[1]
Primary Health Hazards: Exposure can lead to irritation of the skin, eyes, and respiratory tract.[1] A significant health concern is the potential for absorption into the body, which can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin).[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Wear appropriate chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling chlorinated and nitrated aromatic compounds. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, closed-toe shoes, and long pants.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required if working outside a fume hood or if there is a risk of generating dust or aerosols.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Minimize dust generation and accumulation.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
-
Keep the container tightly closed when not in use.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[2][3]
Emergency Procedures: Be Prepared
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the area and isolate the spill or leak. For solids, this should be at least 25 meters (75 feet) in all directions.[2]
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment as outlined in Section 2.
-
Contain the Spill:
-
Decontaminate: Wash all contaminated surfaces with a soap and water solution.[2]
-
Dispose: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for proper disposal.[2]
-
Ventilate: Ensure the area is well-ventilated before re-entry.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water while removing contaminated clothing and shoes. Wash the affected area thoroughly with soap and water. Seek immediate medical attention if irritation develops or persists.[1]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including the chemical itself, contaminated materials, and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company. Follow all federal, state, and local regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
